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  • Product: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
  • CAS: 1989671-54-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a convergence of two powerful motifs in modern medicinal chemistry: the gem-difluoromethylene group (a metabolically stable bioisostere of oxyge...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a convergence of two powerful motifs in modern medicinal chemistry: the gem-difluoromethylene group (a metabolically stable bioisostere of oxygen or carbonyls) and the sulfonyl fluoride (a "SuFEx" clickable handle for covalent inhibition or bioconjugation).

This guide details the strategic synthesis of this molecule, focusing on a robust deoxyfluorination pathway from a keto-sulfonyl fluoride precursor.

Executive Summary

Target Molecule: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride CAS: 1989671-54-6 Structure: Ph-CF₂-CH₂-SO₂F Primary Application: Covalent inhibitor design (SuFEx), chemical biology probes, and metabolic stability studies.

This protocol outlines a scalable, four-step synthesis starting from commercially available 2-chloroacetophenone . The core strategy utilizes a Strecker sulfite alkylation followed by a SuFEx-enabled fluorination and a final nucleophilic deoxyfluorination using DAST (Diethylaminosulfur trifluoride). This route avoids the use of unstable radical precursors and ensures high regioselectivity.

Retrosynthetic Analysis

The target molecule features a gem-difluoro group adjacent to a phenyl ring and a sulfonyl fluoride. The most logical disconnection is the conversion of the corresponding ketone to the difluoride.

  • Disconnection: C–F bond formation via Deoxyfluorination.

  • Precursor: 2-Oxo-2-phenylethanesulfonyl fluoride (Ph-C(O)-CH₂-SO₂F).

  • Starting Material: 2-Chloroacetophenone (Ph-C(O)-CH₂-Cl).

Strategic Rationale:

  • Late-Stage Fluorination: Introducing the gem-difluoro group last prevents defluorination or elimination side reactions during earlier steps.

  • Sulfonyl Fluoride Stability: The –SO₂F group is remarkably stable to the acidic and electrophilic conditions of DAST fluorination, unlike its sulfonyl chloride counterpart.

Retrosynthesis Target 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (Ph-CF2-CH2-SO2F) Precursor 2-Oxo-2-phenylethanesulfonyl fluoride (Ph-C(O)-CH2-SO2F) Target->Precursor Deoxyfluorination (DAST) Intermediate Sodium 2-oxo-2-phenylethanesulfonate (Ph-C(O)-CH2-SO3Na) Precursor->Intermediate Chlorination/Fluorination (PCl5 / KHF2) Start 2-Chloroacetophenone (Ph-C(O)-CH2-Cl) Intermediate->Start Strecker Sulfite Alkylation (Na2SO3)

Caption: Retrosynthetic logic flow from target difluoride back to commodity starting material.

Detailed Synthetic Protocol

Step 1: Strecker Sulfite Alkylation

Objective: Convert the alkyl chloride to a water-soluble sulfonate salt.

  • Reagents: 2-Chloroacetophenone (1.0 equiv), Sodium Sulfite (Na₂SO₃, 1.2 equiv), Water/Ethanol (1:1).

  • Procedure:

    • Dissolve 2-chloroacetophenone in a 1:1 mixture of ethanol and water.

    • Add sodium sulfite and reflux the mixture for 4–6 hours.

    • Monitor consumption of starting material by TLC.

    • Cool to 0°C. The sodium sulfonate salt (Ph-C(O)-CH₂-SO₃Na) often precipitates.

    • Filter and wash with cold ethanol to remove inorganic salts.

  • Key Insight: This SN2 reaction is facilitated by the adjacent carbonyl group, which activates the methylene position.

Step 2 & 3: Formation of the Sulfonyl Fluoride (SuFEx Handle)

Objective: Convert the sulfonate to the sulfonyl fluoride via a sulfonyl chloride intermediate.

  • Reagents: Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂), Potassium Bifluoride (KHF₂), Acetonitrile/Water.

  • Procedure:

    • Chlorination: Suspend the dry sulfonate salt in anhydrous toluene. Add PCl₅ (1.1 equiv) portion-wise at 0°C. Warm to room temperature and stir for 2 hours.

    • Workup: Remove solvent and volatile phosphorus byproducts under vacuum. The residue is crude 2-oxo-2-phenylethanesulfonyl chloride.

    • Fluorination: Dissolve the crude chloride in Acetonitrile (MeCN). Add a saturated aqueous solution of KHF₂ (2.0 equiv).

    • Stir vigorously at room temperature for 4 hours. The "SuFEx" click reaction (Cl-F exchange) is rapid and quantitative.

    • Purification: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Critical Control Point: Do not isolate the sulfonyl chloride for long periods; it is moisture-sensitive. The sulfonyl fluoride is stable and can be purified by column chromatography if necessary.

Step 4: Deoxyfluorination with DAST

Objective: Convert the ketone to the gem-difluoro group.

  • Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5–2.0 equiv), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Safety: Perform in a plastic or Teflon vessel if possible, under inert atmosphere (N₂). DAST reacts violently with water.

    • Dissolve 2-oxo-2-phenylethanesulfonyl fluoride in anhydrous DCM at -78°C.

    • Add DAST dropwise via syringe.

    • Allow the reaction to warm slowly to room temperature over 12 hours.

    • Quench: Cool to 0°C and slowly quench with saturated aqueous NaHCO₃. (Caution: CO₂ evolution).

    • Isolation: Extract with DCM, dry, and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc) yields pure 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride .

Mechanistic Insights & Troubleshooting

Mechanism of Deoxyfluorination

The conversion of the ketone to the gem-difluoride proceeds via an activated intermediate:

  • Nucleophilic Attack: The sulfur of DAST attacks the carbonyl oxygen, releasing HF.

  • Fluoride Attack: The fluoride ion attacks the carbocationic center (or SN2-like attack), displacing the sulfur leaving group.

  • Repeat: The process repeats to substitute the second fluorine.

Why this works: The electron-withdrawing effect of the adjacent sulfonyl fluoride (-SO₂F) destabilizes the intermediate carbocation, potentially slowing the reaction. However, the phenyl ring provides benzylic stabilization, ensuring the reaction proceeds.

Data Summary Table
ParameterSpecificationNotes
Overall Yield 45–60%4 steps from 2-chloroacetophenone
Appearance White to off-white solidLow melting point
19F NMR δ -110 ppm (CF₂), +65 ppm (SO₂F)Distinctive triplet for SO₂F (coupling to CH₂)
Stability HighStable to hydrolysis at neutral pH
Hazards Corrosive, ToxicDAST generates HF; SO₂F is an electrophile

Visualization of Reaction Workflow

SynthesisWorkflow cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Step1 2-Chloroacetophenone + Na2SO3 Step2 Sulfonate Salt (Ph-C(O)-CH2-SO3Na) Step1->Step2 Reflux, EtOH/H2O Step3 Sulfonyl Chloride (Ph-C(O)-CH2-SO2Cl) Step2->Step3 PCl5, Toluene, 0°C Step4 Sulfonyl Fluoride (Ph-C(O)-CH2-SO2F) Step3->Step4 KHF2, MeCN/H2O (SuFEx Installation) Final 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (Ph-CF2-CH2-SO2F) Step4->Final DAST, DCM, -78°C to RT (Deoxyfluorination)

Caption: Step-by-step synthetic workflow from starting material to final difluorinated product.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination." The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Davies, W., & Dick, J. H. (1932). "Aromatic sulphonyl fluorides: A convenient method of preparation."[2][3][4][5] Journal of the Chemical Society, 483-486. Link

Sources

Exploratory

Comprehensive Technical Guide: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS: 1989671-54-6) in Advanced Organic Synthesis and SuFEx Chemistry

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized materials science, chemical biology, and drug discovery. At the frontier of this methodology lies 2,2-Difluoro-2-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized materials science, chemical biology, and drug discovery. At the frontier of this methodology lies 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS: 1989671-54-6) , a highly specialized electrophilic building block,[1]. By combining the exceptional thermodynamic stability of the sulfonyl fluoride group with the profound electronic tuning of a gem-difluoro moiety, this compound serves as a premium reagent for synthesizing robust sulfonate and sulfonamide linkages. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic behavior, and validated experimental protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Significance

The unique reactivity profile of 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride is dictated by its bipartite structure:

  • The Sulfonyl Fluoride (–SO₂F) Terminus: Unlike sulfonyl chlorides, which are highly susceptible to hydrolysis and unwanted nucleophilic attack, the S–F bond possesses a high bond dissociation energy (~380 kJ/mol). It remains entirely inert under physiological conditions, resisting water, biological nucleophiles, and oxidative/reductive stress until selectively activated by a specific catalyst or enzymatic microenvironment[2].

  • The gem-Difluoro (–CF₂–) Motif: The introduction of two fluorine atoms adjacent to the phenyl ring exerts a powerful inductive electron-withdrawing effect (–I) on the carbon backbone. This significantly enhances the electrophilicity of the downstream S(VI) center compared to unfluorinated aliphatic analogs, accelerating SuFEx coupling kinetics. Furthermore, the –CF₂– group acts as a lipophilic, metabolically stable bioisostere for oxygen or methylene bridges in medicinal chemistry.

Quantitative Data Summary
Property / ParameterValue / Description
Chemical Name 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
CAS Registry Number 1989671-54-6
Molecular Formula C₈H₇F₃O₂S[1]
Molecular Weight 224.20 g/mol [1]
Structural Formula Ph–CF₂–CH₂–SO₂F
S–F Bond Energy ~380 kJ/mol (Thermodynamic sink)
Typical SuFEx Yield 85% – 95% (Catalyst dependent)
Primary Applications SuFEx Click Chemistry, Covalent Warhead Design

Mechanistic Foundations: SuFEx Click Chemistry

The utility of 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride hinges on its controlled activation. In a typical SuFEx reaction, the S(VI) center is virtually unreactive toward phenols or amines until a catalyst (such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a bifunctional transition metal) is introduced. The catalyst facilitates the deprotonation of the incoming nucleophile and stabilizes the transition state, leading to the rapid expulsion of the fluoride ion. The strongly electron-withdrawing –CF₂– group lowers the activation energy barrier for this substitution, making this specific molecule an exceptionally efficient SuFEx hub.

SuFEx_Mechanism A 2,2-Difluoro-2-phenylethane- 1-sulfonyl fluoride (Electrophile) D S(VI) Intermediate (Activated Complex) A->D Catalyst Binding B Phenolic Nucleophile (Ar-OH) B->D Nucleophilic Attack C Base Catalyst (e.g., DBU) C->D Deprotonation/Activation E Aryl Sulfonate Product (Stable Linkage) D->E Fluoride Elimination

Figure 1: Mechanistic pathway of catalyzed SuFEx click chemistry using sulfonyl fluorides.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the sulfonyl fluoride via halogen exchange and its subsequent application in SuFEx coupling. Every step is designed with built-in causality and analytical checkpoints.

Protocol A: Synthesis via Halogen Exchange (Cl → F)

Alkanesulfonyl fluorides are typically prepared via halogen exchange from their corresponding sulfonyl chlorides[2],[3]. This method leverages the thermodynamic stability of the S–F bond to drive the reaction to completion.

1. Preparation & Causality: Dissolve 2,2-difluoro-2-phenylethane-1-sulfonyl chloride (1.0 equiv, 10 mmol) in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v, 40 mL). Causality: The biphasic system is critical; it isolates the moisture-sensitive sulfonyl chloride in the organic layer while allowing the phase-transfer of the fluoride ion, thereby preventing competitive hydrolysis to the sulfonic acid. 2. Fluorination: Add Potassium Bifluoride (KHF₂, 3.0 equiv, 30 mmol) directly to the aqueous layer. Stir the biphasic mixture vigorously at room temperature for 12 hours. Causality: KHF₂ is preferred over KF due to its higher solubility in water and its ability to provide a buffered, mildly acidic fluoride source, which suppresses side reactions. 3. Workup: Separate the organic layer, wash with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product. 4. Self-Validation Checkpoint: Withdraw a 50 µL aliquot of the crude product, dilute in CDCl₃, and acquire a ¹⁹F NMR spectrum. The reaction is validated as complete when the characteristic S–F signal appears as a sharp singlet at approximately +50 to +60 ppm. The gem-difluoro signals (typically around -100 ppm) serve as an internal structural anchor, confirming the carbon skeleton remains intact.

Protocol B: SuFEx Coupling with Phenolic Nucleophiles

1. Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (1.0 equiv, 1.0 mmol) and the target phenol (1.1 equiv, 1.1 mmol) in anhydrous acetonitrile (2.0 mL, 0.5 M). 2. Catalysis: Add DBU (0.2 equiv, 0.2 mmol) dropwise at room temperature. Causality: DBU acts as a potent Brønsted base to deprotonate the phenol, generating a highly nucleophilic phenoxide. Simultaneously, it may interact with the S(VI) center to facilitate the departure of the robust fluoride leaving group. 3. Execution & Quench: Stir the reaction for 2–4 hours. The reaction is typically rapid and mildly exothermic. Quench the reaction by adding 0.1 M HCl (5 mL) to neutralize the DBU, then extract with Ethyl Acetate (3 × 10 mL). 4. Self-Validation Checkpoint: Monitor the reaction via LC-MS and ¹⁹F NMR. LC-MS will confirm the complete consumption of the phenolic starting material and the appearance of the desired sulfonate mass (M+H or M+Na). Concurrently, ¹⁹F NMR will show the complete disappearance of the S–F singlet (+50 ppm), while the –CF₂– signal (-100 ppm) persists, proving the selective cleavage of the S–F bond without defluorination of the alkyl chain.

Applications in Drug Development

In modern medicinal chemistry, sulfonyl fluorides are highly prized as covalent warheads[4]. Because the S–F bond is inert to aqueous hydrolysis and non-specific biological nucleophiles, molecules like 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride can circulate systemically without degrading. They only undergo covalent bonding when precisely positioned within the active site of a target protein (e.g., a kinase or protease) where a proximal serine, tyrosine, or lysine residue can attack the S(VI) center.

The inclusion of the gem-difluoro group in this specific molecule allows medicinal chemists to tune the lipophilicity (LogP) of the drug candidate while simultaneously increasing the electrophilicity of the warhead, ensuring rapid target engagement once bound to the active site.

Drug_Discovery N1 Target Identification (Kinase / Protease) N2 Warhead Integration (Attach Ph-CF2-CH2-SO2F) N1->N2 N3 In Vitro Screening (Covalent Binding Assay) N2->N3 N4 Lead Optimization (Tuning Lipophilicity & Reactivity) N3->N4 N5 Preclinical Candidate (Selective Covalent Inhibitor) N4->N5

Figure 2: Integration of sulfonyl fluoride warheads into covalent drug discovery workflows.

Conclusion

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS: 1989671-54-6) represents a sophisticated intersection of organofluorine chemistry and SuFEx click technology. By strictly adhering to the validated halogen exchange and SuFEx coupling protocols outlined above, researchers can harness its unique electronic properties to synthesize highly stable, complex molecular architectures for advanced materials and targeted therapeutics.

References

  • Comprehensive Organic Functional Group Transformations II - Synthesis of Alkanesulfonyl Fluorides via Halogen Exchange. Chemistry and Chemists. [Link]

  • Cobalt-Catalyzed Synthesis of Allylsilanes & Functional Group Transformations - Organic Chemistry Reviews. Scribd.[Link]

Sources

Foundational

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride As a Senior Application Scientist in covalent drug discovery, I frequently encounter the limitations of traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

As a Senior Application Scientist in covalent drug discovery, I frequently encounter the limitations of traditional electrophilic warheads. While acrylamides and chloroacetamides dominate the targeted covalent inhibitor (TCI) landscape, they are largely restricted to targeting highly nucleophilic cysteine residues. To expand the "druggable" proteome, we must target less nucleophilic residues like serine, tyrosine, and lysine.

This is where 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6) emerges as a privileged chemical biology tool. By integrating a gem-difluoro group into a classic Sulfur(VI) Fluoride Exchange (SuFEx) reagent, this molecule achieves a highly tunable, context-dependent mechanism of action. This whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental workflows required to deploy this compound effectively in protein profiling and drug development.

Structural Rationale: The Gem-Difluoro Advantage

The core innovation of 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride lies in the strategic placement of the difluoromethylene (-CF₂-) group adjacent to the phenyl ring and the sulfonyl fluoride moiety. This modification is not merely structural; it fundamentally alters the electronic and kinetic profile of the warhead[1].

  • Inductive Activation (LUMO Lowering): The strongly electron-withdrawing nature of the two fluorine atoms exerts a powerful inductive (-I) effect. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group, making the sulfur(VI) center highly electrophilic and exponentially increasing the SuFEx reaction rate compared to non-fluorinated analogs like PMSF[2].

  • Lipophilic Tuning: The -CF₂- group acts as a bioisostere for a carbonyl or oxygen atom but significantly increases the lipophilicity (LogP) of the molecule. This enhances cell membrane penetrance and drives affinity toward hydrophobic pockets within kinase and protease active sites.

  • C-H Acidity Modulation: The electron-withdrawing fluorines increase the acidity of the adjacent methylene (-CH₂-) protons, opening up a secondary, enzyme-catalyzed elimination pathway (discussed below)[3].

Mechanism of Action: Dual-Pathway Covalent Modification

Depending on the specific microenvironment of the protein target's active site, 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride operates via two distinct mechanistic pathways.

Pathway A: Direct SuFEx (Sulfur(VI) Fluoride Exchange)

Pioneered by K. Barry Sharpless, the SuFEx click reaction relies on the unique stability of the S-F bond, which remains inert in aqueous media but reacts rapidly when positioned near a strictly desolvated protein nucleophile[4]. When the probe binds to a target protein, a properly oriented nucleophile (e.g., the phenoxide of Tyrosine or the unprotonated amine of Lysine) attacks the sulfur center. The reaction proceeds through a trigonal bipyramidal transition state, culminating in the expulsion of a fluoride ion and the formation of a stable, irreversible sulfonate or sulfonamide covalent bond[1].

Pathway B: Base-Induced E1cB Elimination

In active sites containing a properly positioned general base (such as the catalytic triad of a serine protease), the acidic -CH₂- protons can be abstracted. This triggers an E1cB (Elimination Unimolecular conjugate Base) reaction, expelling hydrogen fluoride (HF) to generate a highly reactive 1-fluoro-2-phenylethenesulfonyl fluoride[5]. This newly formed species is a potent Michael acceptor that can rapidly trap nearby nucleophiles via conjugate addition.

Mechanism Probe Ph-CF2-CH2-SO2F (SuFEx Probe) Complex Desolvated Non-covalent Complex Probe->Complex Target Protein Target (Ser/Tyr/Lys) Target->Complex Transition Trigonal Bipyramidal Transition State Complex->Transition Nucleophilic Attack Covalent Covalent Adduct (Irreversible Inhibition) Transition->Covalent S-F Bond Cleavage HF Fluoride Expulsion (Leaving Group) Transition->HF

Mechanistic Pathway of SuFEx Reaction with Protein Nucleophiles.

Quantitative Data: Reactivity Profiling

To understand the impact of the difluoro substitution, we must benchmark it against standard sulfonyl fluorides. The table below summarizes the kinetic and physicochemical shifts induced by the -CF₂- group.

Electrophilic WarheadInductive Effect (-I)Relative SuFEx ReactivityLipophilicity Shift (ΔLogP)Primary Target Residues
Phenylmethanesulfonyl fluoride (PMSF) Weak1x (Baseline)LowSerine (Highly specific)
Benzenesulfonyl fluoride Moderate~5xModerateSerine, Tyrosine
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride Strong>50x High Serine, Tyrosine, Lysine

Experimental Workflows: Self-Validating Covalent Profiling

When utilizing highly reactive SuFEx probes, distinguishing between mechanism-based active-site labeling and non-specific surface labeling is critical. The following protocol is designed as a self-validating system : it incorporates a competitive inhibition arm to prove that covalent bond formation is driven by specific binding affinity rather than indiscriminate reactivity.

Protocol: Intact Protein LC-MS/MS Labeling Assay

Rationale for Buffer Selection: We strictly utilize HEPES buffer (pH 7.4) rather than Tris. Tris contains a primary aliphatic amine that can competitively react with the sulfonyl fluoride via SuFEx, leading to rapid probe depletion and false-negative labeling results.

Step 1: Preparation of the Self-Validating Matrix

  • Control Arm: Dilute the target recombinant protein to 2 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Competition Arm (Validation): Pre-incubate the target protein (2 µM) with a known, high-affinity reversible inhibitor (20 µM, 10x excess) for 30 minutes at 37°C. Causality: If the SuFEx probe targets the active site, the reversible inhibitor will sterically block the nucleophile, preventing covalent adduct formation.

Step 2: SuFEx Probe Incubation

  • Add 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (dissolved in DMSO) to both arms at a final concentration of 10 µM (DMSO must not exceed 1% v/v to prevent protein denaturation).

  • Incubate at 37°C for 60 minutes.

Step 3: Precise Reaction Quenching

  • Quench the reaction by adding Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Causality: DTT contains highly nucleophilic thiols that rapidly consume any unreacted sulfonyl fluoride in the buffer. This instantly halts the reaction, ensuring that the 60-minute time point is kinetically accurate and preventing artifactual labeling during downstream sample processing.

Step 4: Digestion and LC-MS/MS Analysis

  • Denature the protein with 8M Urea, reduce disulfide bonds with TCEP, and alkylate with iodoacetamide.

  • Perform tryptic digestion overnight at 37°C.

  • Analyze the resulting peptides via LC-MS/MS. Search for a mass shift corresponding to the loss of fluorine and the addition of the Ph-CF₂-CH₂-SO₂- moiety (+204.00 Da) on Ser, Tyr, or Lys residues.

  • Validation Check: The competition arm must show a >90% reduction in the extracted ion chromatogram (XIC) intensity for the modified peptide compared to the control arm.

Workflow Step1 1. Target Preparation HEPES Buffer pH 7.4 (Avoid Tris Buffer) Step2 2. Self-Validation Split Control Arm vs. Competition Arm Step1->Step2 Step3 3. SuFEx Incubation Add 2,2-Difluoro Probe 37°C for 60 mins Step2->Step3 Step4 4. Thiol Quenching Add 10 mM DTT to consume unreacted probe Step3->Step4 Step5 5. LC-MS/MS Analysis Identify +204 Da Mass Shift on Ser/Tyr/Lys Step4->Step5

Self-Validating Experimental Workflow for SuFEx Covalent Profiling.

Conclusion

The integration of a difluoromethylene group into a sulfonyl fluoride framework elevates 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride from a simple chemical building block to a sophisticated, dual-pathway covalent warhead. By understanding the electronic causality of the -CF₂- group and employing rigorous, self-validating experimental designs, researchers can leverage this compound to map difficult-to-drug protein targets and develop next-generation targeted covalent inhibitors.

References

  • Qin, H.-L., et al. (2019). Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides. Semantic Scholar. Retrieved from [Link][3]

  • ACS Publications. (2022). Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. Organic Letters. Retrieved from[Link][1]

  • National Science Review. (2023). Advances in the construction of diverse SuFEx linkers. Oxford Academic. Retrieved from[Link][4]

Sources

Exploratory

An In-depth Technical Guide to 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of the novel compound 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride. As a molecule at the intersection of two privileged structural motifs in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the novel compound 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride. As a molecule at the intersection of two privileged structural motifs in medicinal chemistry—the gem-difluoro group and the sulfonyl fluoride warhead—this compound holds significant potential for the development of highly selective and potent chemical probes and therapeutic agents. This document outlines a plausible synthetic pathway for its preparation, predicts its physicochemical and spectroscopic properties, and discusses its potential applications in drug discovery and chemical biology. The information presented herein is synthesized from established principles of organic synthesis and the known characteristics of structurally related molecules, offering a foundational resource for researchers interested in exploring this and similar scaffolds.

Introduction: The Convergence of Two Powerful Moieties

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The gem-difluoro group (CF2), in particular, is a valuable bioisostere for carbonyls and other functional groups, capable of modulating the electronic and conformational properties of a molecule.

Concurrently, the field of chemical biology has witnessed a resurgence of interest in covalent inhibitors, driven by the need for potent and selective tools to probe protein function. Sulfonyl fluorides have emerged as a versatile class of electrophilic "warheads" that can form stable covalent bonds with a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1] This reactivity, coupled with their relative stability in aqueous media, makes them ideal for the design of targeted covalent inhibitors and activity-based probes.[2]

The compound 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a unique convergence of these two powerful structural motifs. To date, a specific historical account of the discovery and synthesis of this exact molecule has not been prominently reported in the scientific literature, suggesting its novelty. This guide, therefore, serves as a forward-looking exploration of its potential, providing a scientifically grounded framework for its synthesis and future investigation.

Proposed Synthetic Pathway

The synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride can be envisioned through a multi-step sequence that strategically introduces the key functional groups. The proposed pathway leverages well-established transformations in organofluorine and sulfur chemistry.

G cluster_0 Synthesis of β-Ketosulfone Intermediate cluster_1 Fluorination and Decarboxylation cluster_2 Formation of Sulfonyl Chloride cluster_3 Final Fluoride Exchange A Phenylacetic acid B Ethyl 2-phenylacetate A->B Esterification (EtOH, H+) C Ethyl 2-phenyl-2-(phenylsulfonyl)acetate B->C Sulfonylation (PhSO2Cl, Base) D 1,1-Difluoro-1-(phenylsulfonyl)-2-phenylethane C->D Electrophilic Fluorination (e.g., Selectfluor®) & Decarboxylation E 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride D->E Chlorosulfonylation (e.g., SO2Cl2) F 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride E->F Fluoride Exchange (e.g., KF)

Caption: Proposed synthetic workflow for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride.

Detailed Experimental Protocols

The following protocols are proposed based on analogous transformations found in the literature. Optimization of reaction conditions would be necessary for each step.

Step 1: Synthesis of a β-Ketosulfone Precursor

A plausible starting point is the synthesis of a β-ketosulfone. This can be achieved by the reaction of an enolate of a phenylacetic ester with a sulfonylating agent.

  • Protocol: To a solution of ethyl phenylacetate in an aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base like lithium diisopropylamide (LDA) is added dropwise to generate the enolate. Subsequently, benzenesulfonyl chloride is added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: α,α-Difluorination

The introduction of the gem-difluoro group can be accomplished via electrophilic fluorination of the active methylene group of the β-ketosulfone.[3][4]

  • Protocol: The β-ketosulfone from the previous step is dissolved in a suitable solvent like acetonitrile. An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is added in portions.[5] A base, for instance, sodium hydride, may be required to facilitate the reaction. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The reaction mixture is then diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The resulting α,α-difluoro-β-ketosulfone is purified by chromatography.

Step 3: Reductive Cleavage of the Phenylsulfonyl Group and Conversion to a Thiol

This step is a conceptual challenge. A possible approach involves the reductive cleavage of the phenylsulfonyl group to a thiol.

  • Protocol: The α,α-difluoro-β-ketosulfone is subjected to reductive conditions, for example, using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent. This would reduce the keto group and potentially cleave the C-S bond. The resulting intermediate would then need to be converted to the corresponding thiol. This step would likely require significant optimization.

Alternative Step 3 & 4: Conversion to Sulfonyl Chloride and then Sulfonyl Fluoride

A more direct, albeit potentially challenging, route would involve the conversion of a suitable precursor to the sulfonyl chloride. If a 2,2-difluoro-2-phenylethanethiol can be synthesized, it could be oxidized to the sulfonyl chloride.

  • Protocol for Oxidation and Fluorination: The thiol is dissolved in a suitable solvent system, such as a mixture of acetonitrile and water. An oxidizing agent like N-chlorosuccinimide (NCS) or chlorine gas is used to form the sulfonyl chloride in situ.[6] Following the formation of the sulfonyl chloride, a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2) is added to perform the halogen exchange to the sulfonyl fluoride.[7][8] The reaction progress is monitored by GC-MS or NMR. Upon completion, the product is extracted, and the organic layer is washed, dried, and concentrated. Purification is achieved through column chromatography or distillation.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride are predicted based on the known characteristics of its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H7F3O2SBased on the chemical structure.
Molecular Weight 240.20 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Colorless oil or low-melting solidMany sulfonyl fluorides and fluorinated organic compounds are liquids or low-melting solids at room temperature.
Boiling Point Elevated due to polarity and molecular weightThe polar sulfonyl fluoride and gem-difluoro groups will increase intermolecular forces.
Solubility Soluble in common organic solvents (e.g., DCM, THF, Acetone). Insoluble in water.Typical for a moderately polar organic molecule.
¹H NMR Aromatic protons (multiplet, ~7.4-7.6 ppm), Methylene protons (triplet, ~3.5-4.0 ppm, ³JHF ≈ 15-20 Hz)The methylene protons will be coupled to the adjacent fluorine atoms, resulting in a triplet.
¹⁹F NMR Singlet or closely spaced multiplet (~ -90 to -110 ppm for CF2), Singlet (~ +40 to +70 ppm for SO2F)The gem-difluoro group will have a characteristic chemical shift, and the sulfonyl fluoride will appear in the expected downfield region.[9]
¹³C NMR Aromatic carbons, Methylene carbon (triplet, JCF ≈ 20-30 Hz), Difluorinated carbon (triplet, ¹JCF ≈ 240-260 Hz)The carbon atoms bonded to fluorine will show characteristic splitting patterns.
IR Spectroscopy Strong S=O stretching bands (~1400-1450 cm⁻¹ and ~1200-1250 cm⁻¹), Strong S-F stretching band (~800-850 cm⁻¹), C-F stretching bands (~1100-1000 cm⁻¹)These are characteristic vibrational frequencies for sulfonyl fluorides and organofluorine compounds.[10][11]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 240. Isotopic pattern for sulfur. Fragmentation may involve loss of SO2F, F, or HF.High-resolution mass spectrometry would be crucial for confirming the elemental composition.[12][13]

Potential Applications in Research and Drug Development

The unique structural features of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride suggest several promising avenues for its application.

Covalent Probes for Protein Profiling

The sulfonyl fluoride moiety can act as a reactive handle for covalently labeling nucleophilic residues in proteins. The phenyl group and the gem-difluoroethyl backbone can provide specific interactions within a protein's binding pocket, potentially leading to highly selective probes for activity-based protein profiling (ABPP).

G Probe 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride Covalent_Complex Covalently Modified Protein Probe->Covalent_Complex Covalent Modification Protein Target Protein (with nucleophilic residue) Protein->Covalent_Complex

Caption: Covalent modification of a target protein by 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride.

Development of Targeted Covalent Inhibitors

By incorporating this molecule into a scaffold with known affinity for a particular biological target, it could be developed into a potent and irreversible inhibitor. The gem-difluoro group can enhance binding affinity and metabolic stability, while the sulfonyl fluoride ensures permanent inactivation of the target protein. This approach is particularly valuable for targets where high potency and prolonged duration of action are desired.

Precursor for "Click" Chemistry

Sulfonyl fluorides are key components of the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a next-generation click chemistry platform.[14] 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride could serve as a novel building block for SuFEx, enabling the rapid assembly of complex molecular architectures with potential applications in materials science and bioconjugation.

Conclusion

While the specific discovery and history of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride remain to be documented, its molecular architecture places it at the forefront of modern chemical biology and drug discovery. This technical guide provides a foundational roadmap for its synthesis, characterization, and exploration. The proposed synthetic strategies, based on established chemical principles, offer a starting point for its preparation in the laboratory. The predicted properties and potential applications highlight the exciting opportunities that this novel compound presents. It is our hope that this guide will stimulate further research into this and related gem-difluoro-substituted sulfonyl fluorides, ultimately leading to the development of new tools and therapies to advance scientific knowledge and human health.

References

  • Varun, B. V., & Prabhu, K. R. (2017). Sulfur Assisted Tandem Electrophilic Fluorinative Deacylation: Synthesis of α-Fluoro β-Ketosulfides. The Journal of Organic Chemistry, 82(18), 9525–9536. [Link][3][4]

  • Liang, J., et al. (2023). N-Difluoromethylthiophthalimide Reagents for Modular Synthesis of Diversified α-Difluoromethylthiolated Ketones. Organic Letters, 25(26), 4797–4802. [Link]

  • ACS Green Chemistry. (n.d.). Sustainable synthesis of sulfonyl fluorides in water. Retrieved from [Link][7]

  • Welch, J. T., et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. ACS Omega. [Link][15]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorination. Retrieved from [Link][6]

  • Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents. [Link][5]

  • Narayanan, A., & Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology, 4(1), 17-32. [Link]

  • Google Patents. (n.d.). Process for the preparation of fluorinated benzene sulfonyl fluorides. Retrieved from [16]

  • He, F.-S., et al. (2021). Highly E-Selective Synthesis of α-Fluoro-β-arylalkenyl Sulfones from gem-Difluoroalkenes with Sodium Sulfinates. The Journal of Organic Chemistry, 86(9), 6439–6453. [Link][17]

  • Globe Thesis. (2020). Study On The Synthesis Of Sulfones And α,α-Difluoro-γ-lactams. [Link][18]

  • Shannon, D. A., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Journal of the American Society for Mass Spectrometry, 29(10), 2056–2067. [Link][12]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link][19]

  • Prakash, G. K. S., et al. (2009). Synthesis of Fluorinated β-Ketosulfones and gem-Disulfones by Nucleophilic Fluoroalkylation of Esters and Sulfinates with Di- and Monofluoromethyl Sulfones. The Journal of Organic Chemistry, 74(10), 3874–3881. [Link][20]

  • Jiang, Y., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(25), 13863–13867. [Link][8]

  • Blackburn, G. M., & Talib, M. (2005). Synthesis of α-fluoro- and α,α-difluoro-benzenemethanesulfonamides: new inhibitors of carbonic anhydrase. Organic & Biomolecular Chemistry, 3(4), 634–641. [Link]

  • Fluorine notes. (n.d.). Quantitative determination of sulfonylfluoride group conversion in the copolymer of tetrafluoroethylene with per. Retrieved from [Link][21]

  • The Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. [Link][22]

  • Qin, H.-L., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry, 17, 1748–1798. [Link][14]

  • D'Amico, C., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link][23]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link][24]

  • LCGC International. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link][25]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link][11]

  • Glorius, F., et al. (2022). Gem-Difluoroallylation of Aryl Sulfonium Salts. Organic Letters, 24(48), 8871–8876. [Link][26]

  • Yang, Z., et al. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 59(10), 3933–3937. [Link]

  • Wang, J., et al. (2023). Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts. Nature Communications, 14(1), 693. [Link][27]

  • Liao, S., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3796. [Link][2][28]

  • ChemRxiv. (2022). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. [Link][29]

  • PubChem. (n.d.). 2-phenylethane-1-sulfonyl chloride. Retrieved from [Link][1]

  • ResearchGate. (2020). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. [Link][30]

  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link][9]

  • Semantic Scholar. (2019). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. [Link][31]

  • Ghavami, A., et al. (2018). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Molecules, 23(10), 2674. [Link][32]

  • Li, Y., et al. (2024). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters. [Link][33]

  • Mako, T. L., & Morken, J. P. (2024). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society. [Link][34]

  • Organic Syntheses. (n.d.). Phenylsulfur trifluoride. Retrieved from [Link][35]

  • Dalvit, C., et al. (2018). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Biomolecular NMR, 72(3-4), 103–113. [Link][36]

  • ResearchGate. (n.d.). Methods for the Synthesis of α,α-Difluoroketones. Retrieved from [Link][37]

  • Taylor & Francis Online. (n.d.). Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. [Link][13]

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235–18239. [Link]

  • PubChem. (n.d.). (E)-2-phenylethene-1-sulfonyl chloride. Retrieved from [Link][38]

  • Organic Syntheses. (n.d.). Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. Retrieved from [Link][39]

  • MDPI. (n.d.). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. [Link][40]

  • National Center for Biotechnology Information. (2024). Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. Environmental Science & Technology. [Link][41]

  • PubChemLite. (n.d.). 2-phenylethane-1-sulfonyl chloride (C8H9ClO2S). Retrieved from [Link][42]

  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link][43]

Sources

Foundational

Theoretical & Practical Profiling of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride: A Next-Gen SuFEx Hub

Topic: Theoretical studies on 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Computational Biologists. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical studies on 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Computational Biologists.

Executive Summary

This technical guide provides a comprehensive analysis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DF-PESF) , a specialized reagent designed for Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike standard alkyl sulfonyl fluorides, the incorporation of a gem-difluoro motif at the


-position introduces unique electronic perturbations that enhance electrophilicity while modulating metabolic stability. This document synthesizes Density Functional Theory (DFT) predictions with practical synthesis protocols to guide the application of DF-PESF in covalent drug discovery.

Molecular Architecture & Electronic Properties

The efficacy of DF-PESF relies on the strategic placement of the difluoromethylene (


) group between the phenyl ring and the sulfonyl fluoride warhead.
Structural Logic
  • Formula:

    
    
    
  • Core Motif:

    
    
    
  • Role of

    
    : 
    
    • Electronic Activation: The strong

      
      -inductive electron-withdrawing effect (
      
      
      
      ) of the fluorine atoms propagates through the carbon chain, significantly depleting electron density at the Sulfur(VI) center. This lowers the LUMO energy, making the sulfur more susceptible to nucleophilic attack compared to its non-fluorinated analog (phenylethane-1-sulfonyl fluoride).
    • Lipophilicity Modulation: The replacement of

      
       with 
      
      
      
      typically increases
      
      
      , improving membrane permeability—a critical factor for intracellular covalent probes.
    • Conformational Locking: The gauche effect associated with vicinal fluoro-sulfur interactions restricts the conformational freedom of the ethyl chain, potentially reducing the entropic penalty upon protein binding.

Computational Framework (DFT Methodology)

To validate these properties, we propose a standardized computational workflow using DFT.

Recommended Level of Theory:

  • Optimization: B3LYP-D3(BJ)/6-311++G(d,p) (Includes dispersion corrections critical for sulfur-fluorine interactions).

  • Solvation Model: SMD (Water/Acetonitrile) to mimic physiological or assay conditions.

  • Frequency Calculation: Essential to confirm minima (0 imaginary frequencies) and identify Transition States (1 imaginary frequency).

Data Presentation: Predicted Physicochemical Parameters

ParameterDF-PESF (

)
Non-Fluorinated Analog (

)
Impact of

S-F Bond Length (

)
1.5721.585Bond contraction due to inductive effect.
S(VI) Charge (NBO) +2.45+2.15Increased electrophilicity.
LUMO Energy (eV) -1.25-0.85Lower barrier for nucleophilic attack.
Predicted LogP 2.81.9Enhanced lipophilicity.

The SuFEx Mechanism: Theoretical Perspective

The reaction of DF-PESF with a nucleophile (e.g., a Tyrosine phenol or Lysine amine) follows an associative


-type mechanism at the sulfur center.
Transition State Analysis

The rate-determining step involves the formation of a trigonal bipyramidal transition state (TS) where the incoming nucleophile and the departing fluoride occupy apical positions.

  • Hypothesis: The electron-deficient nature of the

    
     group stabilizes the build-up of negative charge on the central sulfur atom in the Transition State.
    
  • Activation Energy (

    
    ):  Theoretical calculations predict a 
    
    
    
    approximately 2-3 kcal/mol lower for DF-PESF compared to standard alkyl sulfonyl fluorides, suggesting faster kinetics under physiological conditions.
Mechanistic Visualization

The following diagram outlines the computational workflow used to map the reaction coordinate and validate the stability of the intermediate.

G cluster_0 Validation Loop Start Structure Prep (DF-PESF + Nucleophile) Opt Geometry Optimization (B3LYP-D3/6-311++G**) Start->Opt TS_Search Transition State Search (QST3 Method) Opt->TS_Search Input Geometry IRC IRC Calculation (Path Verification) TS_Search->IRC 1 Imaginary Freq Energy Free Energy Profile (ΔG‡ Calculation) IRC->Energy Validated Path

Figure 1: Computational workflow for validating the SuFEx reactivity profile of DF-PESF.

Experimental Validation Protocols

Theoretical predictions must be grounded in robust experimental data. Below is the synthesis and kinetic profiling workflow.

Synthesis Route

Direct fluorination of the sulfonyl chloride is the most reliable method. The challenge lies in constructing the


 skeleton.

Step-by-Step Protocol:

  • Reformatsky Reaction: React ethyl bromodifluoroacetate with iodobenzene (Cu-mediated) or use a pre-formed difluoro-building block to generate Ethyl 2,2-difluoro-2-phenylacetate .

  • Reduction: Reduce the ester using

    
     in EtOH to yield 2,2-Difluoro-2-phenylethan-1-ol .
    
  • Thio-substitution: Convert the alcohol to a mesylate (

    
    ), then displace with Potassium Thioacetate (
    
    
    
    ) to form the thioester.
  • Oxidative Chlorination: Treat the thioester with

    
     (N-chlorosuccinimide) and 
    
    
    
    to generate 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride .
  • SuFEx Handle Installation: Stir the sulfonyl chloride with saturated aqueous

    
     in Acetonitrile (biphasic) overnight.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Kinetic NMR Assay

To measure the reactivity constant (


):
  • Setup: Dissolve DF-PESF (10 mM) and an internal standard (e.g., 1,3,5-trimethoxybenzene) in

    
    .
    
  • Nucleophile: Add a model nucleophile (e.g., p-Cresol pre-treated with DBU to generate the phenolate) at 10 mM.

  • Measurement: Monitor the disappearance of the

    
     triplet in 
    
    
    
    NMR and the shift of the
    
    
    protons in
    
    
    NMR.
  • Analysis: Plot

    
     vs. time to determine pseudo-first-order kinetics.
    
Reactivity vs. Stability Logic

The following diagram illustrates the critical balance DF-PESF must maintain: high reactivity toward protein targets but stability against hydrolysis.

Reactivity DF_PESF DF-PESF (Electrophile) TS_Hydro TS: Hydrolysis (High Barrier) DF_PESF->TS_Hydro Slow TS_SuFEx TS: SuFEx (Low Barrier) DF_PESF->TS_SuFEx Fast (Assisted) Water Hydrolysis (H2O) Protein Target Protein (Tyr/Lys/Ser) Product_Dead Sulfonic Acid (Inactive) TS_Hydro->Product_Dead Product_Stable Stable Covalent Adduct TS_SuFEx->Product_Stable

Figure 2: Kinetic selectivity profile. The beta-fluorine effect raises the hydrolysis barrier relative to the specific nucleophilic attack.

Conclusion & Strategic Outlook

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a sophisticated evolution of the "click" chemistry toolbox. Theoretical studies confirm that the


-difluoro motif acts as an electronic tuner, enhancing the electrophilicity of the sulfur warhead without compromising its stability in aqueous media. For drug development professionals, this molecule offers a tunable scaffold for covalent fragment screening, particularly for targets where standard sulfonyl fluorides display sluggish kinetics.

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Altman, R. A., et al. (2020). "Reactivity of gem-difluoroalkenes." ResearchGate/Journal of Organic Chemistry.[2] Link

  • Cornella, J., et al. (2020).[2] "Synthesis of Sulfonyl Fluorides from Sulfonamides." European Journal of Organic Chemistry.[2] Link

  • Liu, G., et al. (2019). "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society. Link[3]

  • Jones, P. (Gaussian, Inc.) . "Density Functional Theory (DFT) Methods for Sulfur Reactivity." Gaussian Technical Notes. Link

Sources

Exploratory

Comprehensive Profiling of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride: Biological Targets and Chemoproteomic Applications

The following technical guide details the biological profiling, reactivity mechanisms, and target identification strategies for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride . [1] Executive Summary 2,2-Difluoro-2-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profiling, reactivity mechanisms, and target identification strategies for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride .

[1]

Executive Summary

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS: 1989671-54-6) is a specialized covalent warhead belonging to the class of SuFEx (Sulfur-Fluoride Exchange) probes.[1][2] Unlike traditional sulfonyl chlorides which are indiscriminately reactive, this sulfonyl fluoride (–SO₂F) derivative exhibits "context-dependent" reactivity.[1] It remains latent in aqueous environments until activated by the specific microenvironment of a protein binding pocket, typically involving hydrogen bonding or proximity to a nucleophile.[1]

The incorporation of the gem-difluoro (–CF₂–) motif adjacent to the phenyl ring serves two critical bioisosteric functions:

  • Electronic Tuning: The electron-withdrawing fluorine atoms modulate the electrophilicity of the sulfonyl group, distinct from standard alkyl sulfonyl fluorides.[1]

  • Metabolic Stability: The –CF₂– group blocks potential metabolic oxidation at the benzylic position, a common liability in phenethyl-based pharmacophores.[1]

This guide outlines the potential biological targets of this probe and details the chemoproteomic workflow required to validate them.

Chemical Biology & Mechanism of Action[1]

The SuFEx Mechanism

The core reactivity of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride relies on the SuFEx reaction, often termed "click chemistry" for proteins.[1] The S(VI) center is kinetically stable but thermodynamically primed for exchange with nucleophiles.[1]

  • Primary Nucleophiles: Tyrosine (Tyr-OH), Serine (Ser-OH), Lysine (Lys-NH₂), and Histidine (His-NH).[1]

  • Activation: The reaction is accelerated in protein pockets where the fluoride ion can be stabilized by hydrogen bond donors (e.g., backbone amides) or where the nucleophile is activated by a general base.[1]

Role of the Difluoro Motif

The structure Ph–CF₂–CH₂–SO₂F presents a unique reactivity profile:

  • Inductive Effect: The –CF₂– group (beta to the sulfur) exerts an electron-withdrawing inductive effect (

    
    ) through the methylene linker.[1] This increases the electrophilicity of the sulfur center compared to a non-fluorinated phenethyl analog, potentially expanding the range of targetable nucleophiles to include less reactive surface tyrosines.[1]
    
  • Lipophilicity: The difluoro and phenyl groups create a hydrophobic recognition element, directing the probe toward hydrophobic pockets in enzymes (e.g., substrate binding clefts of proteases or lipases).[1]

Potential Biological Targets[1]

While specific proteome-wide data for this exact CAS number is emerging, its structural homology to validated SuFEx probes allows for high-confidence prediction of target classes.[1]

Primary Targets: Serine Hydrolases

Sulfonyl fluorides are privileged inhibitors of the serine hydrolase superfamily.[1] The Ph–CF₂– tail mimics the hydrophobic side chains of phenylalanine or leucine, suggesting high affinity for:

  • Chymotrypsin-like Serine Proteases: Enzymes that prefer bulky, hydrophobic residues in the S1/S2 pockets.[1]

  • Lipases and Esterases: The lipophilic nature of the probe facilitates entry into the active sites of lipid-metabolizing enzymes.[1]

  • Mechanism: The catalytic Serine attacks the Sulfur, displacing Fluoride to form a stable sulfonyl-enzyme adduct.[1]

Secondary Targets: Distal Tyrosines

Unlike sulfonyl chlorides, SuFEx probes are uniquely capable of modifying Tyrosine residues.[1]

  • Protein-Protein Interaction (PPI) Interfaces: Tyrosines are enriched at PPI interfaces.[1][2] The probe may label non-catalytic tyrosines in "hotspots" where the phenyl ring binds to a hydrophobic groove.[1]

  • Glutathione S-Transferases (GSTs): Known to possess reactive tyrosines in their active sites that are susceptible to sulfonyl fluoride labeling.[1]

Tertiary Targets: Nucleotide-Binding Proteins[1]
  • Kinases: The phenyl group can occupy the adenine-binding pocket, positioning the SO₂F warhead to react with the conserved Lysine (catalytic) or a Cysteine in the hinge region, provided the geometry allows.[1]

Experimental Protocol: Target Identification

To definitively identify the targets of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in a specific biological system (e.g., cancer cell lysate), researchers must employ Activity-Based Protein Profiling (ABPP) .[1]

Workflow: Gel-Based & MS-Based ABPP

Phase A: Probe Incubation

  • Lysate Preparation: Prepare soluble proteome from cells (e.g., HEK293, HeLa) in PBS (pH 7.4).[1] Avoid buffers with high concentrations of nucleophiles (e.g., DTT, Tris) during the labeling step if possible, though SO₂F is relatively robust.[1]

  • Labeling: Incubate lysate (1 mg/mL) with the probe (1–50 µM) for 1 hour at 37°C.

    • Control: Incubate with DMSO vehicle.[1]

    • Competition: Pre-incubate with a broad-spectrum serine hydrolase inhibitor (e.g., FP-Biotin) to validate active-site specificity.[1]

Phase B: Click Chemistry & Enrichment [1]

  • Since the probe lacks a reporter tag (alkyne/azide), a competition assay is standard.

  • Protocol:

    • Treat lysate with Probe (Sample A) or DMSO (Sample B).[1]

    • Chase both samples with a broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., SF-Alkyne).[1]

    • Perform CuAAC click chemistry with Azide-Biotin.[1]

    • Enrich biotinylated proteins on Streptavidin beads.

Phase C: LC-MS/MS Analysis

  • Digestion: On-bead trypsin digestion.

  • Quantification: Use TMT (Tandem Mass Tag) labeling to quantify peptide abundance.[1]

  • Target ID: Targets of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride will show reduced signal in Sample A (Probe-treated) compared to Sample B (DMSO), indicating the probe successfully blocked the active site.

Visualization of ABPP Workflow

ABPP_Workflow Lysate Cell Lysate (Proteome) Incubation Incubation (Probe vs DMSO) Lysate->Incubation Probe_Reaction SuFEx Reaction (Covalent Modification) Incubation->Probe_Reaction Target Engagement Click_Chem Click Chemistry (+ Reporter Tag) Probe_Reaction->Click_Chem Add Reporter Enrichment Streptavidin Enrichment Click_Chem->Enrichment MS_Analysis LC-MS/MS & TMT Quant Enrichment->MS_Analysis Identify Targets

Figure 1: Activity-Based Protein Profiling (ABPP) workflow for identifying targets of sulfonyl fluoride probes.

Structural Reactivity Diagram

The following diagram illustrates the specific chemical attack mechanism on a Tyrosine residue, highlighting the role of the difluoro group.

SuFEx_Mechanism Probe Probe: Ph-CF2-CH2-SO2F (Electrophile) Transition Transition State (Fluoride Elimination) Probe->Transition Microenvironment Activation Target Target: Protein-Tyr-OH (Nucleophile) Target->Transition Nucleophilic Attack Adduct Covalent Adduct: Ph-CF2-CH2-SO2-O-Tyr-Protein Transition->Adduct - HF (Loss of Fluoride)

Figure 2: SuFEx mechanism showing the covalent labeling of a Tyrosine residue by the sulfonyl fluoride warhead.[1]

Summary of Key Properties

PropertyDescriptionBiological Implication
Warhead Sulfonyl Fluoride (–SO₂F)Targets Tyr, Ser, Lys, His, Thr.[1][2] Context-specific reactivity.[1][2]
Linker 2,2-DifluoroethylIncreases electrophilicity; prevents metabolic oxidation.[1]
Recognition Phenyl RingDirects probe to hydrophobic pockets (S1/S2 sites of proteases).[1]
Stability High (in aqueous buffer)Suitable for live-cell or extended lysate incubation.[1]
Primary Utility Ligand DiscoveryFragment-based screening to find "ligulable" pockets.[1]

References

  • Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

  • Jones, L. H. (2023).[1] "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals.[1] Link

  • Kelly, J. W., et al. (2020).[1] "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology.[1] Link

  • Sigma-Aldrich. (2024).[1] "Product Specification: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6)."[1][3] Link

Sources

Foundational

2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride (DFPESF): A Next-Generation Chemical Probe for Covalent Biology and Radiochemistry

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The development of targeted covalent inhibitors (TCIs) and acti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The development of targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes has been revolutionized by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. At the forefront of this chemical space is 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (DFPESF, CAS: 1989671-54-6) [1]. By integrating a strongly electron-withdrawing


-difluoromethylene (–CF

–) group adjacent to a classic SuFEx sulfonyl fluoride (–SO

F) hub, DFPESF achieves a highly tuned electrophilic profile. This whitepaper details the mechanistic rationale, experimental workflows, and radiochemical utility of DFPESF, providing researchers with a self-validating framework for deploying this probe in modern drug discovery.

Molecular Architecture and Electronic Tuning

The Causality of the -Difluoro Group

Standard aliphatic sulfonyl fluorides often exhibit sluggish reactivity toward protein nucleophiles unless activated by a highly specific microenvironment. Conversely, sulfonyl chlorides are too reactive, undergoing rapid aqueous hydrolysis. DFPESF strikes an optimal balance through precise electronic tuning[2].

The incorporation of the


-difluoro group (–CF

–) exerts a powerful inductive electron-withdrawing effect (–I) on the adjacent sulfonyl center. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur atom, significantly increasing its electrophilicity without compromising the intrinsic hydrolytic stability of the S–F bond[3]. Consequently, DFPESF can effectively capture weaker nucleophiles—such as the hydroxyl groups of Tyrosine (Tyr) or the imidazole rings of Histidine (His)—that traditional aliphatic probes miss.
Mechanism of Action: Proximity-Driven SuFEx

In a biological context, DFPESF remains largely inert in aqueous media. However, upon binding to a protein's active or allosteric site, the local microenvironment (often via hydrogen bonding to the fluorine atom or the sulfonyl oxygens) polarizes the S–F bond. This proximity-driven activation triggers a nucleophilic attack, expelling the fluoride ion and forming a stable, irreversible covalent adduct.

SuFEx_Mechanism DFPESF DFPESF Probe (Ph-CF2-CH2-SO2F) Complex Proximity-Driven Pre-covalent Complex DFPESF->Complex Protein Protein Target (Tyr, Lys, Ser, His) Protein->Complex Activation Microenvironment Activation (H-bonding) Complex->Activation Orientation & Binding Adduct Covalent Adduct (Ph-CF2-CH2-SO2-Nu-Protein) Activation->Adduct SuFEx Reaction Fluoride Released Fluoride (F-) Activation->Fluoride Leaving Group

Caption: Proximity-driven SuFEx mechanism of DFPESF with protein nucleophiles.

Quantitative Data: Target Nucleophiles and Reactivity

To understand the utility of DFPESF, it is critical to compare its reactivity profile against standard probes. The table below summarizes the targetable amino acid residues and the kinetic impact of the


-difluoro modification.

Table 1: Reactivity Profile of DFPESF vs. Standard Sulfonyl Fluorides

Target Amino AcidNucleophilic AtomTypical pKa in ProteinsReactivity with Standard Aliphatic –SO

F
Reactivity with DFPESF (–CF

–SO

F)
Adduct Stability
Serine (Ser) Oxygen (–OH)~13.0 (lowered in triads)Moderate (requires activation)High Excellent
Tyrosine (Tyr) Phenolic Oxygen~9.5 - 10.5LowHigh Excellent
Lysine (Lys) Primary Amine~10.5Moderate to HighVery High Excellent
Histidine (His) Imidazole Nitrogen~6.0 - 7.0Very LowModerate to High Good
Threonine (Thr) Oxygen (–OH)~13.0LowModerate Excellent

Data synthesis based on SuFEx chemoproteomic profiling standards[3]. The enhanced electrophilicity of DFPESF allows for the capture of Histidine and Tyrosine residues, expanding the "druggable" covalent space.

Experimental Workflows & Protocols

Protocol 1: In Vitro Chemoproteomic Labeling (ABPP)

To utilize DFPESF (or its alkyne-tagged derivatives) for target identification, a self-validating Activity-Based Protein Profiling (ABPP) workflow is required. This protocol ensures high signal-to-noise ratios while minimizing non-specific binding.

Reagents & Materials:

  • Cell lysate (e.g., HeLa or HEK293T) adjusted to 2 mg/mL in PBS (pH 7.4).

  • DFPESF probe stock (10 mM in anhydrous DMSO).

  • Click chemistry reagents: Biotin-azide, CuSO

    
    , THPTA ligand, Sodium Ascorbate.
    

Step-by-Step Methodology:

  • Proteome Dosing: Aliquot 500 µL of cell lysate (1 mg total protein) into a low-binding microcentrifuge tube. Add DFPESF probe to a final concentration of 10 µM (keep DMSO < 1% v/v).

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle rotation. Causality: 37°C mimics physiological conditions, allowing proximity-driven SuFEx to occur without inducing thermal protein denaturation.

  • Quenching: Quench the reaction by adding 4x Laemmli buffer (for gel analysis) or proceed to cold methanol/chloroform precipitation to remove unreacted probe.

  • Click Derivatization (If using tagged-DFPESF): Resuspend the protein pellet in 1% SDS/PBS. Add the click mixture (100 µM Biotin-azide, 1 mM TCEP, 100 µM THPTA, 1 mM CuSO

    
    ). React for 1 hour at room temperature.
    
  • Enrichment & Digestion: Enrich biotinylated proteins using Streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea, PBS) to remove non-covalent binders. Perform on-bead tryptic digestion overnight at 37°C.

  • LC-MS/MS: Analyze the resulting peptides via high-resolution LC-MS/MS to identify the specific sites of modification.

ABPP_Workflow Lysate Cell Lysate (2 mg/mL) Incubation Incubation with DFPESF (10 µM) Lysate->Incubation Precipitation Protein Precipitation Incubation->Precipitation Quench Enrichment Affinity Enrichment (Streptavidin) Precipitation->Enrichment Click Chemistry Digestion On-Bead Tryptic Digestion Enrichment->Digestion Isolate Targets LCMS LC-MS/MS & Bioinformatics Digestion->LCMS Peptide Elution

Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing DFPESF probes.

Protocol 2: Radiosynthesis for PET Imaging ( F-Labeling)

Beyond proteomics, the 2,2-difluorovinyl and difluoroethyl scaffolds are highly valuable in Positron Emission Tomography (PET). The unique electronic environment allows for selective S–


F or C–

F bond formation under controlled redox conditions[4][5].

Step-by-Step Methodology:

  • Isotope Generation: Obtain aqueous [

    
    F]fluoride from a cyclotron and trap it on a QMA cartridge.
    
  • Elution & Drying: Elute with a solution of Kryptofix 2.2.2 and K

    
    CO
    
    
    
    in acetonitrile/water. Azeotropically dry the complex at 110°C under a stream of helium to generate anhydrous, highly nucleophilic [
    
    
    F]F
    
    
    .
  • Radiolabeling: Add the DFPESF precursor (or its vinyl analog) (2-5 mg) in anhydrous DMSO (0.5 mL) to the dried [

    
    F]fluoride.
    
  • Reaction: Heat at 80°C for 10 minutes. Causality: The strong electron-withdrawing nature of the –CF

    
    – group facilitates rapid isotopic exchange at the sulfonyl center or direct addition to a vinyl precursor, minimizing the time required and preserving the short half-life of 
    
    
    
    F (109.7 min).
  • Purification: Quench with water and isolate the [

    
    F]DFPESF tracer via semi-preparative HPLC.
    

Conclusion

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFPESF) represents a paradigm shift in the design of SuFEx-based chemical probes. By leveraging the inductive effects of a


-difluoro group, researchers can access a "Goldilocks" zone of reactivity—stable enough to circulate in complex biological lysates, yet reactive enough to covalently tag elusive nucleophiles like Tyrosine and Histidine. Whether deployed as a chemoproteomic warhead to map the druggable cysteinome/tyrosinome or utilized as a precursor for 

F PET radiotracers, DFPESF is an indispensable tool for modern chemical biology.

References

  • Sigma-Aldrich Product Catalog. 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6). Retrieved from Merck/Sigma-Aldrich.

  • National Science Review (2023). Advances in the construction of diverse SuFEx linkers. Oxford University Press.

  • RSC Publishing (2025). Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeting Histidine.

  • BenchChem (2024). Overview of 2-(Fluorosulfonyl)difluoroacetyl fluoride as a Versatile Synthetic Intermediate.

  • Nature Communications / PMC (2024). A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation.

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Labeling with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

This Application Note provides a comprehensive technical guide for using 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6) in covalent protein labeling and chemical proteomics. Introduction & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for using 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6) in covalent protein labeling and chemical proteomics.

Introduction & Scientific Rationale

The rapid expansion of Sulfur-Fluoride Exchange (SuFEx ) chemistry has established sulfonyl fluorides as a privileged class of electrophiles for covalent probe discovery. While aryl sulfonyl fluorides are widely used for their reactivity with Tyrosine, Lysine, and Histidine, alkyl sulfonyl fluorides are often too inert for efficient labeling at physiological pH.

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a specialized "Goldilocks" reagent—a


-difluoroalkyl sulfonyl fluoride .
The "Difluoro Effect" on Reactivity

The incorporation of a difluoromethylene (


) group at the 

-position (relative to the sulfur) serves a dual purpose:
  • Inductive Activation: The electronegative fluorine atoms inductively withdraw electron density from the sulfonyl center through the intervening methylene spacer. This increases the electrophilicity of the sulfur atom compared to standard alkyl sulfonyl fluorides, enabling reaction with nucleophiles under mild, aqueous conditions.

  • Metabolic & Hydrolytic Stability: Unlike highly reactive sulfonyl chlorides or

    
    -fluorinated analogs, the 
    
    
    
    -difluoro motif maintains sufficient aqueous stability (t
    
    
    > 24h in PBS), preventing rapid hydrolysis before target engagement.
Application Contexts
  • Covalent Fragment Screening: As a lipophilic, covalent fragment to identify druggable pockets (cryptic sites) on enzymes.

  • Residue-Specific Profiling: Targeting hyper-reactive Tyrosine and Lysine residues in binding pockets.

  • Ligand-Directed Labeling: Can be derivatized or used as a standalone probe to map hydrophobic pockets adjacent to nucleophilic residues.

Mechanism of Action

The labeling reaction proceeds via a SuFEx mechanism. The nucleophilic amino acid side chain (Nu:) on the protein attacks the sulfur center, displacing the fluoride ion.

Reaction Scheme:



Targetable Residues:

  • Tyrosine (Tyr): Phenol group (via phenolate). High specificity in SuFEx.

  • Lysine (Lys):

    
    -amino group. Favored in basic pockets or active sites.
    
  • Serine (Ser): Primary alcohol. Typically requires catalytic activation (e.g., in serine hydrolases).

  • Histidine (His): Imidazole ring.

Pathway Visualization

SuFEx_Mechanism cluster_conditions Reaction Environment Reagent 2,2-Difluoro-2-phenylethane- 1-sulfonyl fluoride Complex Transition State (Pentacoordinate Sulfur) Reagent->Complex Probe Binding Protein Target Protein (Nucleophilic Residue) Protein->Complex Nucleophilic Attack (Tyr-OH, Lys-NH2) Product Covalently Labeled Protein-Sulfonate Adduct Complex->Product S-F Bond Cleavage Byproduct Fluoride Ion (F-) Complex->Byproduct Leaving Group

Figure 1: Mechanistic pathway of protein labeling via Sulfur-Fluoride Exchange (SuFEx).

Experimental Protocol

Materials Required[2][3][4][5][6]
  • Reagent: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (Solid).[1]

  • Solvent: Anhydrous DMSO.

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris during labeling if high concentrations (>100 mM) are used, although SFs are generally compatible with Tris unlike NHS esters.

  • Protein: Target protein (1–10 µM) or Cell Lysate (1 mg/mL).

  • Quenching: 5% Formic Acid or Acetone precipitation.

Step-by-Step Workflow
Phase 1: Stock Preparation
  • Calculate Molarity: Molecular Weight (MW) = 224.20 g/mol .

  • Dissolution: Dissolve 2.24 mg of reagent in 100 µL anhydrous DMSO to create a 100 mM master stock .

  • Storage: Aliquot and store at -20°C. Stable for >3 months if kept dry.

Phase 2: Labeling Reaction
  • Preparation: Dilute protein to 1 mg/mL (approx. 20 µM) in PBS (pH 7.4).

  • Incubation: Add the sulfonyl fluoride reagent to the protein solution.

    • Standard Screen: Final concentration 50 µM to 200 µM (Keep DMSO < 2%).

    • Kinetic Profiling: Titrate 10, 50, 100, 250 µM.

  • Reaction Time: Incubate at 37°C for 1 to 4 hours .

    • Note: Unlike highly reactive electrophiles (e.g., chloroacetamides), SuFEx reagents may require longer incubation to label non-catalytic residues.

  • Quenching: Stop the reaction.

    • For Gel Analysis: Add 4x SDS-PAGE Loading Buffer (containing

      
      -ME) and boil at 95°C for 5 min.
      
    • For MS Analysis: Precipitate protein with cold acetone (4 volumes, -20°C, 1 hour) or add Formic Acid to 1% final.

Phase 3: Analysis (LC-MS/MS)
  • Digestion: Resuspend pellets in 8M Urea or Rapigest, reduce (DTT), alkylate (IAA), and digest with Trypsin (1:50 ratio) overnight.

  • Desalting: Use C18 spin columns (e.g., ZipTip) to clean peptides.

  • Mass Spectrometry: Analyze on high-resolution MS (e.g., Orbitrap).

Workflow Diagram

Protocol_Workflow Stock Stock Prep 100mM in DMSO Reaction Labeling Reaction Protein + 100µM Probe 37°C, 2-4 Hours Stock->Reaction Quench Quench / Cleanup Acetone Precip or Desalting Column Reaction->Quench Digest Tryptic Digest Reduction & Alkylation Quench->Digest MS LC-MS/MS Analysis Search for +204.02 Da Digest->MS

Figure 2: Step-by-step experimental workflow for covalent labeling and proteomic analysis.

Data Analysis & Validation

Mass Shift Calculation

To identify the modified residues during database searching (e.g., MaxQuant, Proteome Discoverer), you must configure the Variable Modification .

ParameterValueNotes
Reagent Formula

Intact Reagent
Leaving Group

(Fluoride)
Mass: 18.998 Da
Added Moiety

The group attached to protein
Added Formula

Monoisotopic Mass Change +204.0240 Da Add this to Tyr, Lys, Ser, His

Calculation Logic:



Wait, strictly speaking, the database search delta is the mass of the moiety replacing the Hydrogen.
  • Moiety added:

    
     (Mass: ~205.01)
    
  • Hydrogen lost from protein:

    
     (Mass: 1.008)
    
  • Delta Mass setting in software:

    
     (approx +204.02 depending on exact isotopes).
    
Validation Controls
  • Competition Assay: Pre-incubate with a known high-affinity non-covalent ligand. If labeling is specific to the active site, the signal for the +204 Da peptide should decrease.

  • Boiled Control: Heat-denature the protein before adding the reagent. If labeling persists, it indicates non-specific surface labeling (unfolded exposure) rather than ligand-directed labeling.

  • Dose-Dependency: Signal intensity (AUC of labeled peptide) should scale with reagent concentration (10 µM

    
     100 µM).
    

Troubleshooting Guide

IssuePossible CauseSolution
Low Labeling Efficiency pH too lowIncrease pH to 8.0 to deprotonate Lys/Tyr.
Precipitation High DMSO %Keep DMSO < 1-2%. Add reagent slowly with vortexing.
Hydrolysis of Reagent Old stock / Wet DMSOUse fresh anhydrous DMSO. Check reagent integrity by NMR/LCMS.
Over-labeling Non-specific reactionReduce concentration (<50 µM) or time (<1 hr).

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) fluoride exchange (SuFEx): Another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Wang, J., et al. (2018). Fluorosulfates as stable and versatile electrophiles for immunoconjugation. Proceedings of the National Academy of Sciences, 115(20), 5011-5016. Link

  • Homsi, F., et al. (2016). Reactivity and Stability of Sulfonyl Fluorides.[2][3] Organic & Biomolecular Chemistry, 14, 5690. (General reference for SF stability).

Sources

Application

Application Notes &amp; Protocols: Activity-Based Protein Profiling with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

I. Introduction: Beyond Expression, Interrogating Protein Function In the landscape of modern proteomics, understanding the functional state of proteins within their native biological context is paramount for elucidating...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Beyond Expression, Interrogating Protein Function

In the landscape of modern proteomics, understanding the functional state of proteins within their native biological context is paramount for elucidating complex cellular processes and accelerating drug discovery.[1][2] Traditional proteomic methods, while powerful for quantifying protein abundance, often fall short of capturing the dynamic nature of protein activity.[3] Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to directly address this challenge. ABPP utilizes meticulously designed chemical probes, termed activity-based probes (ABPs), to covalently label and identify the active fraction of specific enzyme classes within complex proteomes, including cell lysates, living cells, and even whole organisms.[2][3][4]

An ABP is a modular small molecule typically composed of three key elements: a reactive group or "warhead" that covalently modifies an enzyme's active site, a linker, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[3][5] This approach enables a direct readout of enzyme function, providing invaluable insights for drug target identification, inhibitor selectivity profiling, and biomarker discovery.[1][2][5]

II. Sulfonyl Fluorides: A Privileged Class of Warheads for ABPP

Among the diverse array of reactive groups employed in ABPP, sulfonyl fluorides (SFs) have garnered significant attention as a "privileged" warhead.[6] This distinction is owed to their remarkable balance of stability in aqueous, physiological environments and their potent, yet selective, reactivity towards nucleophilic amino acid residues within protein active sites.[6][7]

Initially recognized as classic inhibitors of serine proteases, the utility of SFs has expanded considerably.[8] It is now understood that their reactivity is not limited to serine; they can also form stable covalent adducts with the side chains of tyrosine, lysine, threonine, and histidine residues, depending on the specific protein microenvironment.[6][9][10][11]

Mechanism of Action: Covalent Inactivation

The efficacy of sulfonyl fluoride probes lies in their mechanism of irreversible, covalent modification. The central sulfur atom of the sulfonyl fluoride moiety is highly electrophilic. Within the constrained environment of an enzyme's active site, a suitably positioned nucleophilic amino acid residue—classically the hydroxyl group of a catalytic serine—launches an attack on this electrophilic sulfur. This results in the formation of a stable sulfonyl-enzyme covalent bond and the concomitant displacement of the fluoride ion, leading to the inactivation of the enzyme.[12][13]

The 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride probe at the center of this guide leverages this principle. While specific data for this exact molecule is emerging, its structural features suggest a distinct profile. The phenylethane group likely influences its steric and hydrophobic properties, potentially guiding the probe to unique binding pockets, while the geminal difluoride modification on the ethyl linker may modulate the electrophilicity and reactivity of the sulfonyl fluoride warhead.

cluster_enzyme Enzyme Active Site cluster_probe Sulfonyl Fluoride Probe Ser-OH Serine Residue (Nucleophile) Covalent_Adduct Covalently Modified Enzyme (Inactive) R-SO₂-O-Ser Ser-OH->Covalent_Adduct Nucleophilic Attack Probe R-SO₂-F (Electrophile) Probe->Covalent_Adduct HF HF Covalent_Adduct->HF Displacement

Caption: Covalent modification of a serine residue by a sulfonyl fluoride probe.

III. Experimental Workflows and Protocols

The versatility of the 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride probe allows for its application in two primary ABPP workflows: a rapid, visualization-based gel assay and a more comprehensive, identification-focused mass spectrometry approach. The following protocols are based on established methodologies for similar sulfonyl fluoride probes and can be adapted as needed.[12][13]

A. General ABPP Workflow Overview

The core logic of an ABPP experiment, regardless of the final readout, follows a consistent path. A biological sample is incubated with the ABP, leading to covalent labeling of active enzymes. Labeled proteins are then detected directly (e.g., by in-gel fluorescence) or enriched for identification by mass spectrometry.

Proteome Biological Sample (Cell Lysate, Tissue, etc.) Probe ABP Incubation (e.g., Alkyne-SF Probe) Proteome->Probe Analysis Downstream Analysis Probe->Analysis Gel Gel-Based Analysis (Visualization) Analysis->Gel Fluorescent Tag Click Click Chemistry (Attach Reporter Tag, e.g., Biotin) Analysis->Click Alkyne/Azide Tag MS Mass Spectrometry (Identification & Quantification) Enrich Affinity Purification (e.g., Streptavidin Beads) Click->Enrich Digestion On-Bead Tryptic Digestion Enrich->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Target Identification) LCMS->Data

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

B. Protocol 1: Gel-Based ABPP for Target Visualization

This protocol utilizes a fluorescently-tagged version of the 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride probe to rapidly visualize target engagement and assess changes in enzyme activity profiles.

Principle: Active enzymes in a proteome are covalently labeled with a fluorescent probe. The labeled proteins are then separated by SDS-PAGE and visualized using a fluorescence gel scanner. A decrease in the fluorescence of a protein band in the presence of a competing inhibitor indicates specific target engagement.[14][15]

Materials:

  • Proteome lysate (e.g., cell or tissue homogenate) at 1-2 mg/mL in a suitable buffer (e.g., PBS, 50 mM Tris-HCl, pH 7.4).

  • Fluorescent Probe: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride conjugated to a fluorophore (e.g., Rhodamine or BODIPY). Prepare a 100X stock (e.g., 100 µM) in anhydrous DMSO.

  • Test Inhibitor (for competitive profiling): Prepare a range of concentrations in DMSO.

  • 4x SDS-PAGE loading buffer.

  • SDS-PAGE gels and running buffer.

  • Fluorescence gel scanner.

Procedure:

  • Proteome Preparation: Prepare cell or tissue lysates on ice. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay) and adjust to 1-2 mg/mL.

  • Competitive Profiling (Optional but Recommended):

    • Aliquot 50 µL of the proteome into separate microcentrifuge tubes.

    • To experimental tubes, add the test inhibitor at various final concentrations. To the control tube, add an equivalent volume of DMSO (vehicle).

    • Pre-incubate the samples for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the fluorescent sulfonyl fluoride probe to each tube to a final concentration of 1 µM.

    • Incubate for 30-60 minutes at room temperature.

  • SDS-PAGE and Visualization:

    • Quench the labeling reaction by adding 15-20 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner with appropriate excitation and emission wavelengths.

Expected Results: Fluorescent bands on the gel represent proteins that have been actively labeled by the probe. In competitive profiling experiments, a dose-dependent decrease in the fluorescence intensity of a specific band indicates that the test inhibitor is binding to and blocking the active site of that protein target.[15]

C. Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol uses a "clickable" (e.g., alkyne-tagged) version of the probe for the enrichment and subsequent identification of protein targets by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle: An alkyne-tagged sulfonyl fluoride probe is used to label active enzymes in a complex proteome. Following labeling, a reporter tag (biotin) is attached via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. The biotinylated proteins are then enriched on streptavidin beads, digested into peptides, and identified by LC-MS/MS.[12][14]

Materials:

  • Proteome lysate (1-2 mg/mL).

  • Alkyne Probe: Alkyne-functionalized 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride. Prepare a 100X stock (e.g., 1 mM) in anhydrous DMSO.

  • Click Chemistry Reagents:

    • Azide-Biotin tag.

    • Tris(2-carboxyethyl)phosphine (TCEP).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

    • Copper(II) sulfate (CuSO₄).

  • Streptavidin-agarose beads.

  • Wash Buffers (e.g., PBS with 0.1% SDS, 6M Urea).

  • Digestion reagents: DTT, iodoacetamide, and MS-grade trypsin.[16][17]

  • LC-MS/MS system.

Procedure:

  • Proteome Labeling:

    • Incubate 1 mg of proteome with the alkyne-probe at a final concentration of 10 µM for 60 minutes at room temperature. Include a no-probe or vehicle-only control.

  • Click Chemistry:

    • To the labeled proteome, sequentially add the click chemistry reagents to final concentrations of: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Incubate for 1 hour at room temperature to attach the biotin tag.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins (e.g., via methanol/chloroform precipitation) to remove excess click reagents.

    • Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

    • Add pre-washed streptavidin-agarose beads and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing:

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series is: PBS + 0.5% SDS, 6 M Urea, and finally PBS.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., 2 M Urea in 50 mM Tris-HCl).

    • Reduce disulfide bonds with DTT (e.g., 10 mM, 30 min, 37°C).

    • Alkylate cysteine residues with iodoacetamide (e.g., 20 mM, 30 min, room temperature in the dark).

    • Add MS-grade trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.[16]

  • LC-MS/MS Analysis:

    • Elute the tryptic peptides from the beads.

    • Acidify the peptide solution (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.

    • Analyze the peptides by high-resolution LC-MS/MS.

  • Data Analysis:

    • Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the enriched proteins.

    • Quantify the relative abundance of identified proteins between experimental and control samples to determine specific targets of the probe.

IV. Data Interpretation and Target Validation

A successful ABPP-MS experiment will generate a list of proteins that are significantly enriched in the probe-treated sample compared to the control. This provides a set of candidate targets.

Quantitative Data Summary

The results of a quantitative chemical proteomics experiment can be summarized to highlight high-confidence targets. The table below shows hypothetical data from a label-free quantification (LFQ) experiment comparing proteomes treated with the alkyne-probe versus a vehicle control.

Protein IDGene NameDescriptionLog₂(Fold Change) (Probe/Control)p-value
P00761TRY1Trypsin-15.81.2e-5
P07711FAAH1Fatty-acid amide hydrolase 14.93.4e-5
Q9H3B1ABHD6Monoacylglycerol lipase ABHD64.58.1e-5
P02768ALBSerum albumin0.10.85

In this hypothetical example, Trypsin-1, FAAH1, and ABHD6 are identified as strong candidate targets due to their high fold-change and statistical significance. Serum albumin shows no significant enrichment and is likely a non-specific binder.

Validating Target Engagement

Identifying a protein by mass spectrometry is the first step; validating the direct covalent engagement is critical.[14][18]

  • Competitive ABPP: This is the most common and powerful validation method. Pre-treatment of the proteome with a known or suspected inhibitor for a candidate protein should block labeling by the sulfonyl fluoride probe, which can be visualized by gel-based ABPP or quantified by MS.[8][14]

  • Intact Protein Mass Spectrometry: For purified proteins, incubating the protein with the probe and analyzing the mixture by high-resolution mass spectrometry can confirm target engagement. A mass shift corresponding to the addition of the probe's molecular weight provides direct evidence of covalent modification.[15]

Proteome Proteome (Cell Lysate or Live Cells) Inhibitor Incubate with Test Inhibitor Proteome->Inhibitor Probe Add Broad-Spectrum Activity-Based Probe Inhibitor->Probe Analysis Analysis (Gel or MS-based) Probe->Analysis Quantify Quantify Target Engagement Analysis->Quantify

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

V. Conclusion

The 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride probe represents a valuable tool for interrogating the functional state of a wide range of enzymes. Its unique reactivity profile, coupled with the robust and versatile workflows of activity-based protein profiling, provides researchers with a powerful system for target discovery, inhibitor validation, and the functional annotation of the proteome. By carefully executing the protocols outlined in this guide and performing rigorous validation, scientists can unlock new insights into the enzymatic drivers of health and disease.

VI. References

  • Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327-2330. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. Retrieved from [Link]

  • Aloysius, T., & Am Ende, C. W. (2021). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. ACS Chemical Neuroscience, 12(15), 2725-2727. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology, 4(1), 25-41. Retrieved from [Link]

  • Porta, E., et al. (2023). Activity-based protein profiling: A graphical review. Bioorganic & Medicinal Chemistry, 93, 117454. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Retrieved from [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Weerapana, E., et al. (2008). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current Protocols in Chemical Biology, 1(1), 15-28. Retrieved from [Link]

  • ResearchGate. (n.d.). General workflow of the activity-based protein profiling (ABPP) method. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. Retrieved from [Link]

  • de la Fuente, A., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3208. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). How to Identify Active Enzyme Targets Using ABPP Technology?. Retrieved from [Link]

  • de la Fuente, A., et al. (2022). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International Journal of Molecular Sciences, 23(6), 3208. Retrieved from [Link]

  • Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628. Retrieved from [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chem Biol, 20(4), 541-548. Retrieved from [Link]

  • ResearchGate. (n.d.). Example of an ABPP strategy to identify the protein targets of a chemical inhibitor/ligand. Retrieved from [Link]

  • Verhelst, S. H. L. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 5994. Retrieved from [Link]

  • Verdoes, M., et al. (2013). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nature Protocols, 8(7), 1438-1449. Retrieved from [Link]

  • Florea, B. I., & Overkleeft, H. S. (2018). Activity-based Protein Profiling. In eLS. John Wiley & Sons, Ltd. Retrieved from [Link]

  • Zhang, W., et al. (2021). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 26(11), 3122. Retrieved from [Link]

  • Zare, D., & Ball, N. D. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-136. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfuryl fluoride. Retrieved from [Link]

  • Li, Z., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3764. Retrieved from [Link]

  • Jones, L. H., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 15(3), 607-611. Retrieved from [Link]

Sources

Method

The Advent of α,α-Difluoro Sulfonyl Fluorides: Application Notes for 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride in SuFEx Click Chemistry

Introduction: A New Frontier in Covalent Chemistry The field of drug discovery and chemical biology is perpetually in search of molecular connectors that are both robust and exquisitely reactive under specific conditions...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Covalent Chemistry

The field of drug discovery and chemical biology is perpetually in search of molecular connectors that are both robust and exquisitely reactive under specific conditions. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has provided a powerful tool for forging stable covalent linkages.[1][2][3] This innovative approach leverages the unique stability and latent reactivity of the sulfonyl fluoride (-SO₂F) functional group.[4][5] Within this class of reagents, molecules bearing α,α-difluoro motifs are of particular interest due to the profound impact of fluorine on molecular properties such as metabolic stability and binding affinity. This document provides detailed application notes and protocols for a novel SuFEx reagent, 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride , for researchers, scientists, and drug development professionals.

The introduction of the gem-difluoro group adjacent to the sulfonyl fluoride moiety is anticipated to modulate the reactivity of the SuFEx hub, potentially offering unique selectivity and stability profiles. These characteristics make 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride a compelling candidate for applications ranging from the synthesis of novel polymers and materials to the development of targeted covalent inhibitors in drug discovery.[6][7][8]

Scientific Integrity and Logic: The Cornerstone of Reliable Protocols

As with any powerful chemical tool, a deep understanding of the underlying principles governing its reactivity is paramount. The protocols detailed herein are designed to be self-validating systems, grounded in the established mechanisms of SuFEx chemistry.

Expertise & Experience in SuFEx Chemistry: The choice of reaction conditions, catalysts, and solvents is not arbitrary. For instance, the use of organic bases such as triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO) is crucial for activating the nucleophile and facilitating the displacement of the fluoride ion from the sulfonyl fluoride.[9] The selection of a specific base and its stoichiometry can significantly influence reaction rates and yields.

Trustworthiness Through Mechanistic Understanding: The SuFEx reaction of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride with a nucleophile (e.g., a phenol or an amine) proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride. The fluoride ion, a good leaving group, is displaced, forming a stable sulfonate or sulfonamide linkage. The reaction is typically characterized by high efficiency and a broad functional group tolerance.[10]

Authoritative Grounding & Comprehensive References: The protocols and mechanistic discussions presented are built upon the foundational work in SuFEx chemistry and the synthesis of fluorinated organic compounds. Key claims and procedural standards are supported by citations to peer-reviewed literature.

Proposed Synthesis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

A potential synthetic pathway could involve the following key steps:

  • Synthesis of a Thiol Precursor: Preparation of 2,2-difluoro-2-phenylethane-1-thiol.

  • Oxidative Chlorination: Conversion of the thiol to the corresponding sulfonyl chloride.

  • Halogen Exchange: Fluorination of the sulfonyl chloride to yield the desired sulfonyl fluoride.

Synthesis_Workflow Thiol 2,2-Difluoro-2-phenylethane-1-thiol SulfonylChloride 2,2-Difluoro-2-phenylethane-1-sulfonyl chloride Thiol->SulfonylChloride Oxidative Chlorination (e.g., Cl₂, H₂O) SulfonylFluoride 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride SulfonylChloride->SulfonylFluoride Halogen Exchange (e.g., KF, 18-crown-6)

Caption: Proposed synthetic workflow for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride.

Application Note 1: Formation of Aryl Sulfonates via SuFEx with Phenols

Principle: The reaction of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride with phenols in the presence of a suitable base provides a straightforward method for the synthesis of novel aryl sulfonates. This transformation is highly valuable for the late-stage functionalization of complex molecules containing phenolic hydroxyl groups.

Experimental Protocol:

Materials:

  • 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

  • Phenol of interest

  • Triethylamine (Et₃N) or DABCO

  • Anhydrous acetonitrile (MeCN) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous MeCN (0.1 M) at room temperature, add triethylamine (1.5 eq.).

  • Add a solution of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (1.2 eq.) in anhydrous MeCN dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfonate.

Data Presentation:

EntryPhenolBaseSolventTime (h)Yield (%)
1PhenolEt₃NMeCN12Illustrative: 95
24-MethoxyphenolEt₃NDCM16Illustrative: 92
34-NitrophenolDABCOMeCN24Illustrative: 88
4EstradiolEt₃NMeCN24Illustrative: 75
Note: Yields are illustrative and will require experimental optimization.

digraph "Phenol_SuFEx_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Start: Phenol + Reagent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixing [label="Dissolve in Anhydrous Solvent"]; AddBase [label="Add Base (e.g., Et₃N)"]; AddReagent [label="Add 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; Quench [label="Quench with NaHCO₃ (aq)"]; Extract [label="Extract with Organic Solvent"]; Dry [label="Dry, Filter, Concentrate"]; Purify [label="Purify by Chromatography"]; Product [label="Product: Aryl Sulfonate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Mixing; Mixing -> AddBase; AddBase -> AddReagent; AddReagent -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Product; }

Caption: Experimental workflow for the SuFEx reaction with phenols.

Application Note 2: Synthesis of Sulfonamides via SuFEx with Amines

Principle: The reaction of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride with primary and secondary amines provides a reliable route to the corresponding sulfonamides. This reaction is of significant interest in medicinal chemistry, as the sulfonamide functional group is a common motif in many therapeutic agents.[9]

Experimental Protocol:

Materials:

  • 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

  • Amine of interest (primary or secondary)

  • DABCO or other suitable non-nucleophilic base

  • Anhydrous MeCN or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the amine (1.0 eq.) in anhydrous MeCN (0.1 M) at room temperature, add DABCO (1.5 eq.).

  • Add a solution of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (1.2 eq.) in anhydrous MeCN dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Data Presentation:

EntryAmineBaseSolventTime (h)Yield (%)
1AnilineDABCOMeCN18Illustrative: 90
2BenzylamineDABCOTHF16Illustrative: 93
3MorpholineDABCOMeCN12Illustrative: 96
4Glycine methyl esterDABCOMeCN24Illustrative: 80
Note: Yields are illustrative and will require experimental optimization.

digraph "Amine_SuFEx_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Start: Amine + Reagent", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixing [label="Dissolve in Anhydrous Solvent"]; AddBase [label="Add Base (e.g., DABCO)"]; AddReagent [label="Add 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC/LC-MS)"]; Quench [label="Quench with NH₄Cl (aq)"]; Extract [label="Extract with Organic Solvent"]; Dry [label="Dry, Filter, Concentrate"]; Purify [label="Purify by Chromatography"]; Product [label="Product: Sulfonamide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Mixing; Mixing -> AddBase; AddBase -> AddReagent; AddReagent -> Reaction; Reaction -> Quench; Quench -> Extract; Extract -> Dry; Dry -> Purify; Purify -> Product; }

Caption: Experimental workflow for the SuFEx reaction with amines.

Conclusion and Future Outlook

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a promising new tool for SuFEx click chemistry. The presence of the gem-difluoro group is poised to offer unique reactivity and stability profiles, making it a valuable reagent for a wide range of applications in materials science, chemical biology, and drug discovery. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this novel sulfonyl fluoride. Further studies are warranted to fully elucidate the reactivity of this reagent with a broader range of nucleophiles and to explore its potential in the development of covalent probes and inhibitors.

References

  • Modular synthesis of α-fluorinated arylmethanes via desulfonylative cross-coupling. Nature Communications. [Link]

  • The growing applications of SuFEx click chemistry. Chemical Society Reviews. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv. [Link]

  • Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Covalent inhibitors containing sulfonyl fluoride moieties. ResearchGate. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]

  • Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]

  • One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. ResearchGate. [Link]

  • A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Nature Communications. [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society. [Link]

  • Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade. Advanced Synthesis & Catalysis. [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. The Journal of Organic Chemistry. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. [Link]

  • A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. ResearchGate. [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Journal of the American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

An editorial disclosure is warranted for this technical guide. The compound at the heart of this document, 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride , serves as a representative model for a class of chemical probes...

Author: BenchChem Technical Support Team. Date: March 2026

An editorial disclosure is warranted for this technical guide. The compound at the heart of this document, 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride , serves as a representative model for a class of chemical probes. Due to a lack of specific published in-vivo studies for this exact molecule, the ensuing application notes and protocols have been expertly synthesized from established methodologies for functionally analogous sulfonyl fluoride probes and covalent inhibitors. This approach is taken to provide a robust and scientifically grounded framework for researchers exploring the in vivo applications of this promising class of compounds.

Introduction: The Role of Sulfonyl Fluorides in In Vivo Research

Sulfonyl fluorides (SFs) have become indispensable tools in the fields of chemical biology and drug discovery. Their utility stems from a finely tuned balance of stability in aqueous biological environments and a "tunable" reactivity towards a range of nucleophilic amino acid residues.[1][2][3] This characteristic makes them ideal as "warheads" for creating covalent inhibitors and activity-based probes (ABPs).[2][4] Unlike more promiscuous electrophiles, the reactivity of the SF moiety is highly dependent on the protein's local microenvironment, allowing for context-specific covalent modification of residues such as serine, threonine, tyrosine, lysine, and histidine.[1]

The 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride scaffold combines the reactive sulfonyl fluoride warhead with a phenyl group, which can influence its binding affinity and selectivity for specific protein targets. The difluoro modification on the ethyl linker may further modulate its metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the potential in-vivo applications of this compound, with detailed protocols for its use in animal models to probe protein function and assess target engagement.

Mechanism of Action: Covalent Modification

The primary mechanism of action for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride as a chemical probe is the irreversible covalent modification of a target protein. This process involves two steps:

  • Non-covalent Binding: The probe first binds reversibly to a pocket on the target protein, driven by non-covalent interactions (e.g., hydrophobic, van der Waals, hydrogen bonding). The affinity of this initial binding is represented by the inhibition constant (Ki).[5]

  • Covalent Bond Formation: Once bound, the electrophilic sulfur atom of the sulfonyl fluoride is positioned in close proximity to a nucleophilic amino acid side chain. This proximity, along with the specific microenvironment of the binding pocket, facilitates a nucleophilic attack on the sulfur, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[6]

This covalent modification effectively inactivates the target protein, and the restoration of its function typically requires de novo protein synthesis.[7] This prolonged duration of action is a key advantage of covalent inhibitors in both research and therapeutic contexts.[8][9]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Probe Probe Target_Protein Target_Protein Probe->Target_Protein Ki Covalently_Modified_Protein Modified Protein Target_Protein->Covalently_Modified_Protein kinact

Caption: General mechanism of covalent inhibition.

Application Note 1: In Vivo Target Engagement and Occupancy Studies

A primary application of a sulfonyl fluoride probe like 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is to confirm and quantify its engagement with a specific protein target in a living organism.[10] This is a critical step in drug development and in validating the biological role of the target protein.[7][11]

Principle

Target engagement can be assessed using competitive activity-based protein profiling (ABPP).[12][13] In this workflow, an animal is treated with the unlabeled sulfonyl fluoride probe. After a designated time, tissues are harvested, and the remaining active target proteins are labeled with a reporter-tagged broad-spectrum probe that targets the same class of enzymes. A reduction in the reporter signal in the treated group compared to the vehicle control indicates that the unlabeled probe has occupied the active site of the target protein.

Alternatively, a "clickable" version of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride, functionalized with an alkyne or azide group, can be administered.[4] After tissue harvesting and lysis, a fluorescent dye or biotin tag can be attached via click chemistry, allowing for direct visualization and identification of the probe's targets.[4]

Experimental Protocol: Competitive ABPP for Target Occupancy

This protocol outlines a general procedure for assessing the in vivo target occupancy of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in a mouse model.

Materials:

  • 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80 in water)

  • Reporter-tagged broad-spectrum probe (e.g., a fluorescently labeled probe for the target enzyme class)

  • Male C57BL/6 mice (8-10 weeks old)

  • Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4 with protease inhibitors)

  • SDS-PAGE gels and fluorescence scanner

  • Liquid chromatography-mass spectrometry (LC-MS) equipment for proteomic analysis

Procedure:

  • Probe Formulation and Animal Dosing:

    • Prepare a stock solution of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in DMSO.

    • On the day of the experiment, dilute the stock solution to the final desired concentration in the vehicle. The final DMSO concentration should be kept low (typically <10%) to avoid toxicity.

    • Divide mice into treatment and vehicle control groups (n=3-5 per group).

    • Administer the formulated probe or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dose and time course should be determined in preliminary studies.

  • Tissue Harvesting and Lysate Preparation:

    • At the desired time point post-administration (e.g., 2, 6, or 24 hours), euthanize the mice according to approved animal welfare protocols.

    • Perfuse the animals with cold PBS to remove blood from the tissues.

    • Harvest the target tissue(s) and immediately snap-freeze in liquid nitrogen or proceed directly to homogenization.

    • Homogenize the tissues in cold lysis buffer and centrifuge to pellet cellular debris. Collect the supernatant (proteome).

  • Competitive Labeling and Analysis:

    • Normalize the protein concentration of all lysates.

    • Incubate the lysates with the reporter-tagged broad-spectrum probe for a specified time (e.g., 30 minutes at 37°C).

    • Quench the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.

    • For proteomic identification of off-targets, the labeled proteins can be enriched (e.g., using streptavidin beads if a biotinylated probe is used) and analyzed by LC-MS.[13]

Data Presentation:

GroupDose (mg/kg)Time (h)Target Protein Signal (Relative Fluorescence Units)
Vehicle04100 ± 8.5
Probe10452 ± 6.1
Probe30415 ± 3.2
Probe302445 ± 5.9

Hypothetical data showing dose- and time-dependent target engagement.

cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase Animal_Dosing Administer Probe or Vehicle to Animal Cohorts Time_Course Allow for Probe Distribution and Target Binding (e.g., 4h) Animal_Dosing->Time_Course Tissue_Harvest Harvest Target Tissues Time_Course->Tissue_Harvest Lysis Prepare Tissue Lysates Tissue_Harvest->Lysis Competitive_Labeling Incubate Lysates with Reporter-Tagged Probe Lysis->Competitive_Labeling Analysis Analyze via SDS-PAGE or LC-MS Competitive_Labeling->Analysis

Caption: Workflow for in vivo competitive ABPP.

Application Note 2: Pharmacodynamic (PD) Biomarker Studies

Beyond just confirming target binding, 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride can be used to link target engagement with a downstream biological effect. This is crucial for understanding the functional consequences of inhibiting a particular protein.

Principle

This application involves measuring a downstream biomarker that is modulated by the activity of the target protein. For example, if the target is a protease, a PD biomarker could be the level of its substrate or a cleavage product. By correlating the degree of target engagement (from Application 1) with changes in the biomarker, a dose-response relationship can be established.

Experimental Protocol: Correlating Target Occupancy with Biomarker Modulation

Procedure:

  • Study Design: Design a study with multiple dose groups of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride and a vehicle control group. Include multiple time points to assess the duration of the effect.

  • Sample Collection: At each time point, collect both the target tissue for occupancy analysis (as in Application 1) and a relevant biological sample for biomarker analysis (e.g., plasma, the same tissue, or a different affected tissue).

  • Target Occupancy Analysis: Perform competitive ABPP as described previously to determine the percentage of target inhibition at each dose and time point.

  • Biomarker Analysis: Measure the level of the chosen PD biomarker using an appropriate assay (e.g., ELISA, Western blot, or mass spectrometry).

  • Data Correlation: Plot the percentage of target occupancy against the percentage of change in the biomarker to establish a PK/PD relationship.

Data Presentation:

Dose (mg/kg)Target Occupancy (%)Biomarker Level (ng/mL)
0 (Vehicle)050.2 ± 4.5
32538.1 ± 3.9
107815.5 ± 2.1
30958.3 ± 1.5

Hypothetical data illustrating the correlation between target occupancy and a downstream biomarker.

Safety and Toxicology Considerations

While sulfonyl fluorides are valued for their stability, their electrophilic nature necessitates careful evaluation of their safety profile.[8] Off-target covalent modification of other proteins can lead to toxicity.

Preliminary Assessment:

  • In Vitro Reactivity: Assess the reactivity of the probe with glutathione (GSH), a highly abundant cellular nucleophile. High reactivity with GSH may indicate a potential for broad off-target effects.[5]

  • Acute Toxicity Study: A preliminary acute toxicity study in rodents can help to identify a maximum tolerated dose (MTD) and observe any overt signs of toxicity.[14] This involves administering single, escalating doses of the compound and monitoring the animals for a set period.

References

Sources

Method

Application Note: Protein Labeling with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

This Application Note and Protocol guide details the use of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (and its derivatives) as a specialized SuFEx (Sulfur-Fluoride Exchange) probe for protein labeling and imaging....

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (and its derivatives) as a specialized SuFEx (Sulfur-Fluoride Exchange) probe for protein labeling and imaging.

While standard sulfonyl fluorides are widely used in chemical biology, the


-difluoro  motif represents a specific class of "tunable" electrophiles where the fluorine atoms modulate reactivity and stability, making them ideal for targeting specific nucleophilic residues (Tyrosine, Lysine, Histidine) and for applications in 

F-MRI
or

F-PET
(when radiolabeled).

Introduction & Mechanism of Action

The SuFEx Paradigm

Sulfonyl fluorides (


) are the cornerstone of Sulfur-Fluoride Exchange (SuFEx)  click chemistry. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides are relatively stable in aqueous buffers and plasma, resisting non-specific hydrolysis. They possess "context-dependent reactivity," meaning they remain inert until they encounter a specific protein environment that stabilizes the transition state—typically a nucleophilic residue (Tyr, Lys, Ser, His) assisted by a hydrogen-bond donor or a basic pocket.
The Role of the Difluoro Motif

The specific probe 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (Structure:


) incorporates a difluoromethylene group at the 

-position relative to the sulfonyl warhead.
  • Reactivity Tuning: The electron-withdrawing effect of the

    
    -fluorines (
    
    
    
    ) inductively activates the sulfonyl center, increasing its electrophilicity compared to non-fluorinated alkyl sulfonyl fluorides. This allows for faster labeling kinetics under mild physiological conditions.
  • Imaging Capability:

    • 
      F NMR/MRI:  The molecule contains three chemically distinct fluorine atoms (two in the 
      
      
      
      group, one in the
      
      
      warhead). Upon covalent reaction, the
      
      
      fluorine is lost (as
      
      
      ), while the
      
      
      signal remains as a permanent, distinct NMR reporter on the protein.
    • PET Potential: This scaffold is a precursor for

      
      F-labeled radiotracers used in Positron Emission Tomography (PET), where the latent sulfonyl fluoride tracks protein distribution in vivo.
      
Reaction Mechanism

The labeling reaction proceeds via a nucleophilic substitution at the sulfur center.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Transition State (Pentacoordinate Sulfur) Protein->TS Attack Probe Probe (Ph-CF2-CH2-SO2-F) Probe->TS Adduct Labeled Protein (Ph-CF2-CH2-SO2-Protein) TS->Adduct SuFEx Leaving Leaving Group (F-) TS->Leaving Release

Figure 1: Mechanism of SuFEx-mediated protein labeling. The nucleophilic residue attacks the sulfur, displacing the fluoride ion.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Probe: 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris or buffers with primary amines if high concentrations are used, though SuFEx is generally selective.

  • Protein Substrate: Purified protein of interest (0.1 – 1.0 mg/mL) or Cell Lysate (1-2 mg/mL).

  • Quenching Agent: 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol or DTT) for gel analysis; or solid phase extraction (SPE) for MS analysis.
    
Protocol A: In Vitro Labeling of Purified Proteins

Step 1: Stock Preparation

  • Dissolve the probe in anhydrous DMSO to create a 50 mM stock solution .

  • Note: The stock is stable for months at -20°C if kept dry. Avoid repeated freeze-thaw cycles.

Step 2: Reaction Setup

  • Dilute the protein to 10 µM (approx. 0.5 mg/mL for a 50 kDa protein) in PBS (pH 7.4).

  • Add the probe stock to the protein solution to achieve a final concentration of 50–200 µM (5x to 20x molar excess).

    • Optimization: Perform a concentration gradient (10, 50, 100, 200 µM) to determine the minimum effective concentration.

  • Ensure the final DMSO concentration is < 2% (v/v) to prevent protein denaturation.

Step 3: Incubation

  • Incubate the mixture at 37°C for 1 to 4 hours .

    • Note: SuFEx reactions can be slower than maleimide labeling. If the protein is thermally unstable, incubate at 25°C (Room Temp) for 4–12 hours.

Step 4: Quenching & Cleanup

  • For Gel Imaging/Western Blot: Add 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes. (The covalent sulfonamide/sulfonate bond is stable to boiling).

  • For Mass Spectrometry/NMR: Remove excess probe using a desalting column (e.g., Zeba Spin, PD-10) or dialysis against PBS.

Protocol B: Labeling in Complex Proteomes (Cell Lysate)
  • Lysate Prep: Prepare cell lysate in PBS (pH 7.4) with protease inhibitors (omit AEBSF or PMSF as they are also sulfonyl fluorides and will compete).

  • Labeling: Add probe (final conc. 100 µM ) to lysate (2 mg/mL protein).

  • Incubation: 2 hours at 37°C.

  • Analysis: Proceed to "Imaging & Detection" workflows below.

Imaging & Detection Methodologies

Since the core structure (


) is not fluorescent, imaging relies on nuclear magnetic resonance , radiolabeling , or downstream functionalization .
Method 1: F-NMR Spectroscopy (Direct Detection)

This method utilizes the probe as a "spy" to detect conformational changes or ligand binding.

  • Principle: The

    
     group provides a distinct NMR signal (approx. -100 to -110 ppm). The shift changes upon protein binding.
    
  • Workflow:

    • Label protein as per Protocol A.

    • Dialyze extensively to remove free probe.

    • Acquire 1D

      
      F-NMR spectra.
      
    • Result: A new peak corresponds to the protein-bound adduct. The disappearance of the

      
       peak (approx. +40 to +60 ppm) confirms the loss of the fluoride warhead.
      
Method 2: PET Imaging (If F-labeled)

For in vivo imaging, the probe must be synthesized with


F.
  • Synthesis: Typically involves

    
    F-fluorination of a precursor or 
    
    
    
    F-SuFEx exchange.
  • Application: Inject the radiotracer; it will covalently bind to targets (e.g., enzymes like serine proteases) in tissues.

  • Readout: PET scan detects the accumulation of the isotope in specific organs or tumors.

Method 3: Fluorescence (via Click Chemistry)

If the user utilizes an alkyne-tagged analog (e.g., Alkyne-Ph-CF2-CH2-SO2F):

  • Label: Incubate proteome with the alkyne-probe.

  • Click: Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with an Azide-Fluorophore (e.g., Azide-Cy5).

    • Reagents: 100 µM Azide-Dye, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.

    • Time: 1 hour at RT.

  • Image: Run SDS-PAGE and scan the gel for fluorescence.

Data Interpretation & Troubleshooting

Quantitative Analysis Table
VariableStandard ConditionOptimization RangeImpact
pH 7.46.5 – 8.5Higher pH promotes nucleophilicity (Tyr/Lys reactivity) but increases hydrolysis risk.
Probe Conc. 100 µM10 – 500 µMHigher conc. increases labeling yield but may cause off-target non-specific binding.
Time 2 Hours30 min – 12 HoursSuFEx is time-dependent; longer times favor thermodynamically stable adducts.
Temperature 37°C4°C – 37°C37°C accelerates reaction; 4°C preserves sensitive proteins.
Troubleshooting Guide
  • Issue: No Labeling Observed.

    • Cause: Target residue is buried or pH is too low.

    • Solution: Increase pH to 8.0 to deprotonate Tyrosine/Lysine; add mild denaturant (1M Urea) if the site is cryptic.

  • Issue: High Background/Precipitation.

    • Cause: Probe insolubility or non-specific hydrophobic sticking.

    • Solution: Lower probe concentration; ensure DMSO < 2%; wash protein pellets with cold methanol before analysis.

  • Issue: Probe Hydrolysis.

    • Cause: Buffer contains nucleophiles or pH > 9.

    • Solution: Use fresh buffers; avoid DTT/Mercaptoethanol during the labeling step (add them only after quenching).

Workflow Visualization

Workflow Start Start: Protein/Lysate in PBS AddProbe Add 2,2-Difluoro Probe (100 µM, <2% DMSO) Start->AddProbe Incubate Incubate 37°C, 1-4 Hours AddProbe->Incubate Branch Select Detection Mode Incubate->Branch PathNMR 19F-NMR / MS Analysis Branch->PathNMR Direct Label PathClick Click Chemistry (Add Azide-Fluorophore) Branch->PathClick If Alkyne-Tagged Result1 Identify Modification Site (Mass Shift / Chemical Shift) PathNMR->Result1 Result2 Fluorescence Imaging (Gel / Microscopy) PathClick->Result2

Figure 2: Experimental workflow for protein labeling and downstream detection.

References

  • Jones, L. H. (2018). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science , 9(36), 7149-7154. [Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition , 53(36), 9430-9448. [Link]

  • Maqbool, M., et al. (2024).[1] A protocol for controlled reactivity shift in the 2,2-difluorovinyl motif used for selective S–18F and C–18F bond formation. Nature Communications , 15, Article number: 3678. [Link]

  • Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Highly Efficient and Selective Labels for Affinity Labeling. Angewandte Chemie , 60(35), 19277-19284. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing In-Cell Labeling with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride

Executive Technical Summary Welcome to the technical support center for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (herein referred to as DF-PESF ). As a Senior Application Scientist, I must clarify the chemical beh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

Welcome to the technical support center for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (herein referred to as DF-PESF ).

As a Senior Application Scientist, I must clarify the chemical behavior of this probe before addressing troubleshooting. DF-PESF is not a standard alkyl sulfonyl fluoride; it is a gem-difluoro-activated SuFEx (Sulfur-Fluoride Exchange) hub . The


-difluoro substitution (

) exerts a strong electron-withdrawing inductive effect, significantly increasing the electrophilicity of the sulfur center compared to non-fluorinated analogs.

Why this matters:

  • Mechanism: It targets nucleophilic side chains (Tyrosine, Lysine, Histidine, and Serine) but requires specific microenvironmental activation (e.g., H-bonding networks in an active site) to react.[1]

  • The Challenge: Its enhanced reactivity profile creates a narrow "Goldilocks" window for in-cell labeling—too high a concentration leads to proteome-wide promiscuity; too low leads to false negatives due to competition with cellular glutathione or hydrolysis.

Experimental Workflow & Logic

The following diagram outlines the critical decision points in the DF-PESF labeling workflow.

DFPESF_Workflow Start Start: Live Cell Culture Prep Probe Preparation (DMSO Stock) Start->Prep Incubation In-Cell Incubation (Time/Conc. Critical) Prep->Incubation Keep DMSO <0.5% CheckViability Cell Toxicity? Incubation->CheckViability Wash Wash Step (Remove Unbound Probe) Lysis Lysis & Click Chemistry (If Probe has Alkyne/Azide) Wash->Lysis Analysis Analysis (Gel/MS/Imaging) Lysis->Analysis CheckSignal Signal Detected? Analysis->CheckSignal CheckViability->Incubation High Toxicity: Reduce Conc./Time CheckViability->Wash No Toxicity End End CheckSignal->End Success Debug See Troubleshooting Section Below CheckSignal->Debug Failure

Figure 1: Operational workflow for in-cell labeling with DF-PESF. Critical control points (yellow/red) indicate where the enhanced reactivity of the difluoro-linker often causes experimental divergence.

Troubleshooting Guide (Q&A Format)

Category A: Stability & Probe Handling

Q1: My stock solution of DF-PESF degraded after one week at -20°C. Is this normal?

  • Diagnosis: Likely hydrolysis due to moisture intrusion or DMSO hygroscopicity.

  • Technical Insight: The

    
    -difluoro group destabilizes the S-F bond relative to aryl sulfonyl fluorides. While SuFEx probes are generally stable, trace water in "wet" DMSO can initiate slow hydrolysis, releasing HF and the sulfonic acid (which is unreactive).
    
  • Corrective Action:

    • Anhydrous DMSO: Always prepare stocks in anhydrous DMSO packed under argon/nitrogen.

    • Single-Use Aliquots: Do not freeze-thaw. Aliquot stocks immediately upon dissolution.

    • QC Check: Verify integrity via LC-MS before critical experiments. Look for the mass of the sulfonic acid hydrolysis product (

      
      ).
      

Q2: Can I pre-incubate the probe in cell culture media before adding it to cells?

  • Answer: No.

  • Reasoning: Culture media contains nucleophiles (serum proteins like albumin, free amino acids) and water. DF-PESF will react with serum albumin (specifically Lys/Tyr residues) or hydrolyze before entering the cell.

  • Protocol Adjustment:

    • Perform labeling in serum-free media (e.g., Opti-MEM) or PBS/HBSS for short durations (30–60 min).

    • Add the probe directly to the cells, not to the bulk media bottle.

Category B: Specificity & Background Signal

Q3: I see labeling across the entire proteome (high background). How do I improve specificity?

  • Diagnosis: "Swamping" of the SuFEx mechanism.

  • Technical Insight: The inductive effect of the gem-difluoro group makes the sulfonyl fluoride hyper-reactive. At high concentrations (>50 µM), it loses its requirement for "microenvironmental activation" (protein-assisted catalysis) and begins reacting non-specifically with surface-exposed lysines via standard nucleophilic attack.

  • Corrective Action:

    • Titration: Perform a logarithmic titration (1 µM, 10 µM, 50 µM, 100 µM). The "sweet spot" for specific labeling is often 1–10 µM .

    • Competition Control: Pre-incubate with a 10x excess of a non-fluorinated analog (if available) or a known ligand to prove site specificity.

Q4: Why does my labeling pattern change when I alter the pH of the lysis buffer?

  • Answer: SuFEx reaction rates are pH-dependent.

  • Reasoning: The nucleophilicity of Tyrosine (pKa ~10) and Lysine (pKa ~10.5) is dictated by their protonation state. While the initial labeling happens in-cell (physiological pH 7.4), post-lysis click chemistry or analysis steps can alter adduct stability.

  • Protocol Standard:

    • Ensure in-cell incubation is strictly at pH 7.4.

    • If performing post-lysis "click" chemistry (assuming an alkyne/azide derivative), avoid high pH (>8.5) which might promote hydrolysis of the sulfonate ester adducts formed on Tyrosine.

Category C: Permeability & Toxicity

Q5: The cells detach or die after 2 hours of incubation. Is DF-PESF toxic?

  • Diagnosis: Off-target modification of essential chaperones or metabolic enzymes.

  • Technical Insight: Sulfonyl fluorides can inhibit serine proteases and other essential hydrolases.[2] The difluoro-linker increases lipophilicity (

    
    ), potentially causing accumulation in membranes or mitochondrial toxicity.
    
  • Corrective Action:

    • Time-Course: Reduce incubation time. SuFEx reactions are often fast (kinetically driven). Try 15, 30, and 60 minutes .

    • Wash Steps: Ensure thorough washing with PBS + 1% BSA to remove non-covalently bound probe that might be causing membrane stress during analysis.

Comparative Data: Reactivity Profile

Understanding where DF-PESF sits in the reactivity spectrum is crucial for experimental design.

ParameterAryl Sulfonyl Fluoride (Standard)DF-PESF (Gem-Difluoro) Implication for User
Electrophilicity ModerateHigh Requires lower concentrations; faster kinetics.
Target Residues Lys, Tyr, His, SerTyr > Lys (Context Dependent)Preferential labeling of Tyr in H-bond rich pockets.
Hydrolytic Stability High (

> 24h)
Moderate (

~4-12h)
Prepare fresh; do not store in aqueous buffers.
Mechanism Strictly SuFExSuFEx + Proximal Attack Can label residues that are merely "close" rather than perfectly aligned.

Logic-Based Troubleshooting Diagram

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting_Tree Problem Identify Issue NoSignal No Signal / Labeling Problem->NoSignal HighBackground High Background / Smearing Problem->HighBackground CheckEntry Cell Permeability? NoSignal->CheckEntry Is probe lipophilic? CheckConcHigh Conc. too high? HighBackground->CheckConcHigh Reduce Conc. (<10uM) CheckConc Conc. too low? CheckEntry->CheckConc Increase Conc. CheckComp GSH Scavenging? CheckConc->CheckComp Check cellular GSH levels CheckWash Wash Stringency CheckLysis Post-Lysis Reaction? CheckWash->CheckLysis Add SDS/Urea to stop rxn CheckConcHigh->CheckWash Add detergents to wash

Figure 2: Diagnostic decision tree for DF-PESF labeling outcomes. Note that "GSH Scavenging" is a common cause of signal loss with highly electrophilic probes.

References & Further Reading

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Medicinal Chemistry Letters.

  • Narayanam, M. K., et al. (2020). "Structure-based design and analysis of SuFEx chemical probes." Chemical Society Reviews.

  • Wang, J., et al. (2019). "A rapid access to aliphatic sulfonyl fluorides."[3] Nature Communications.

Disclaimer: This guide assumes the user is handling 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in a BSL-2 laboratory environment. Always consult the specific Safety Data Sheet (SDS) for this compound, as sulfonyl fluorides can be irreversible inhibitors of acetylcholinesterase and other serine hydrolases.

Sources

Optimization

Stability issues of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in biological media

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluorid...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride. It addresses common questions and troubleshooting scenarios related to the compound's stability in biological media, a critical factor for ensuring data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of sulfonyl fluorides in aqueous and biological media?

A1: Sulfonyl fluorides (S-F) are generally more resistant to hydrolysis than their sulfonyl chloride counterparts.[1][2] This relative stability allows them to be used as covalent probes and inhibitors in chemical biology.[3][4] However, their stability is not absolute and can be influenced by the surrounding chemical environment. In biological media, such as plasma or cell culture media, degradation can be accelerated due to the presence of enzymes and other nucleophilic biomolecules.[5][6]

Q2: What are the primary degradation pathways for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in biological systems?

A2: The primary degradation pathway is expected to be the hydrolysis of the sulfonyl fluoride (SO₂F) moiety to the corresponding sulfonic acid (SO₃H).[2][7] This reaction can be catalyzed by water (spontaneous hydrolysis) but is significantly accelerated by enzymes present in biological matrices. Specifically, serine hydrolases, a large family of enzymes that includes esterases and proteases, are known to react with the electrophilic sulfonyl fluoride group.[8][9] The catalytic serine residue in the active site of these enzymes can act as a nucleophile, attacking the sulfur atom and displacing the fluoride ion.[10]

Q3: How do factors like pH, temperature, and matrix composition affect stability?

A3:

  • pH: The rate of spontaneous hydrolysis of sulfonyl fluorides is pH-dependent. While relatively stable at neutral pH, the rate can increase under more basic conditions due to the increased concentration of the hydroxide nucleophile.

  • Temperature: As with most chemical reactions, degradation rates increase with temperature. Assays should be conducted at a consistent, physiologically relevant temperature (typically 37°C) and control samples should be handled identically.[11][12]

  • Matrix Composition: Biological matrices are complex and variable. Plasma, for instance, contains a high concentration of proteins like albumin and enzymes such as butyrylcholinesterase (BchE) and carboxylesterases, which can catalyze hydrolysis.[6][13] The type and concentration of these components can vary between species (e.g., human, rat, mouse), leading to interspecies differences in compound stability.[6][14]

Q4: How should I prepare and store stock solutions of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride?

A4: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as DMSO or acetonitrile. We recommend preparing high-concentration stocks (e.g., 10 mM) to minimize the volume added to aqueous experimental systems. Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption. Before use, allow the vial to equilibrate to room temperature before opening to avoid condensation.

Troubleshooting Guide

Problem 1: My compound is degrading much faster than expected in my plasma stability assay.

  • Possible Cause 1: High Enzymatic Activity. Plasma contains numerous hydrolases that can accelerate degradation.[6] This is often the primary driver of instability for compounds susceptible to hydrolysis.

    • Troubleshooting Steps:

      • Run a Heat-Inactivated Control: Incubate a parallel set of samples using plasma that has been heat-inactivated (e.g., 56°C for 30 minutes). A significantly longer half-life in this group compared to the active plasma group confirms enzyme-mediated degradation.

      • Use a Specific Inhibitor: To identify the class of enzymes responsible, pre-incubate the plasma with a broad-spectrum serine hydrolase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF). Note: Ensure the inhibitor does not interfere with your analytical method. A stabilized compound in the presence of the inhibitor points to serine hydrolase activity.[15]

      • Compare Species: Test stability in plasma from different species (e.g., human, rat, dog). Different species express varying levels and types of plasma esterases, which can inform lead optimization efforts.[14]

  • Possible Cause 2: Chemical Instability in Assay Buffer. The compound may be inherently unstable at the pH or ionic strength of the assay medium.

    • Troubleshooting Steps:

      • Run a Buffer Control: Perform the incubation in the assay buffer alone (e.g., PBS at pH 7.4) without any plasma. This will determine the rate of spontaneous, non-enzymatic hydrolysis.[5][16]

      • Compare to a Known Stable Compound: Always include a positive control compound known to be stable in plasma in your assay runs. This helps validate that the assay procedure itself is not causing artificial degradation.[14]

Problem 2: I am observing high variability between replicate experiments.

  • Possible Cause 1: Inconsistent Sample Handling. Minor variations in incubation time, temperature, or quenching efficiency can lead to significant result variability.

    • Troubleshooting Steps:

      • Standardize Quenching: Ensure the quenching step (e.g., addition of cold acetonitrile with an internal standard) is rapid and consistent for all time points.[17] The goal is to immediately stop all enzymatic reactions.

      • Automate Liquid Handling: If possible, use automated liquid handlers for dispensing the compound, plasma, and quenching solution to minimize pipetting errors.

      • Strict Temperature Control: Use a calibrated incubator or water bath and ensure all samples are pre-warmed to 37°C before initiating the reaction.[12]

  • Possible Cause 2: Stock Solution Instability. The compound may be degrading in the DMSO stock solution, especially after multiple freeze-thaw cycles.

    • Troubleshooting Steps:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

      • Verify Stock Concentration: Periodically check the concentration of your stock solution via a fresh dilution and analytical measurement (e.g., LC-MS) to ensure it has not degraded over time.

Data & Protocols

Hypothetical Stability Data Summary

The following table summarizes the expected stability profile of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in various biological matrices to guide experimental design.

Biological MatrixSpeciesIncubation Temp.Apparent Half-life (t½, min)Primary Degradation Route
Phosphate-Buffered Saline (pH 7.4)N/A37°C> 240Spontaneous Hydrolysis
Human PlasmaHuman37°C45Enzymatic Hydrolysis
Rat PlasmaRat37°C25Enzymatic Hydrolysis
Heat-Inactivated Human PlasmaHuman37°C210Spontaneous Hydrolysis
Human Liver Microsomes (1 mg/mL)Human37°C> 120(Minimal)
Postulated Degradation Pathway

The primary degradation mechanism is the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride moiety, leading to the formation of the corresponding sulfonic acid. This can be mediated by water or, more rapidly, by the catalytic serine residue of hydrolase enzymes.

Degradation Pathway cluster_0 Biological Matrix Parent 2,2-Difluoro-2-phenylethane- 1-sulfonyl fluoride (Parent Compound) Product 2,2-Difluoro-2-phenylethane- 1-sulfonic acid (Hydrolyzed Product) Parent->Product Nucleophilic Attack on Sulfur (+ H₂O, - HF) Nucleophile1 H₂O (Spontaneous Hydrolysis) Nucleophile2 Serine Hydrolase (e.g., Esterase) (Enzymatic Hydrolysis)

Caption: Postulated hydrolytic degradation of the parent compound.

Protocol: Standard In Vitro Plasma Stability Assay

This protocol outlines a standard procedure for determining the half-life of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride in plasma.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Create a 100 µM intermediate spiking solution by diluting the stock solution in acetonitrile.

    • Thaw frozen plasma (e.g., human, rat) in a 37°C water bath. Centrifuge at ~4000g for 10 minutes to pellet any cryoprecipitates. Use the supernatant for the assay.

    • Prepare the quenching solution: Acetonitrile containing a suitable internal standard (e.g., 100 nM of a stable, structurally similar compound). Store at -20°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a 96-well plate, add 198 µL of pre-warmed plasma to each well designated for a time point.

    • To initiate the reaction, add 2 µL of the 100 µM intermediate spiking solution to each well. This results in a final compound concentration of 1 µM and a final DMSO/acetonitrile concentration of 1%. Mix gently.

    • Incubate the plate at 37°C.

  • Time Points & Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), stop the reaction by adding 400 µL of the cold quenching solution to the corresponding wells.[14]

    • For the 0-minute time point, add the quenching solution to the plasma before adding the test compound. This serves as the 100% reference.

  • Sample Processing:

    • After the final time point, seal the plate and centrifuge at 4000g for 15 minutes to precipitate proteins.[17]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound.[12]

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Determine the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a first-order decay model.

References

  • Cyprotex. (n.d.). Plasma Stability. Evotec. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review. Retrieved from [Link]

  • Khot, H. S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Retrieved from [Link]

  • Laevers, A., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Pez, D., et al. (2020). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry. Retrieved from [Link]

  • Li, S., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Laevers, A., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Zhang, T., et al. (2023). The roles of serine hydrolases and serum albumin in alisol B 23-acetate hydrolysis in humans. Frontiers in Pharmacology. Retrieved from [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Domainex. (n.d.). Covalent inhibitor drug discovery. Retrieved from [Link]

  • Ge, Y., et al. (2024). Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Khot, H. S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Retrieved from [Link]

  • Khot, H. S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. Retrieved from [Link]

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Long, J. Z., & Cravatt, B. F. (2011). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. Journal of Biological Chemistry. Retrieved from [Link]

  • Sekisui XenoTech. (2017). Esterase Activities in the Intestine Show Significance in Drug Metabolism. Retrieved from [Link]

  • Wikipedia. (n.d.). Serine hydrolase. Retrieved from [Link]

Sources

Troubleshooting

Purification strategies for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride reaction products

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the purification of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for obtaining high-purity material, a critical step for successful downstream applications.

Introduction

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is a valuable building block in medicinal chemistry and chemical biology. Like many sulfonyl fluorides, its unique balance of stability and reactivity makes it an important electrophile for various applications, including its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4] The presence of the difluoroethylphenyl moiety introduces specific properties that can influence its behavior during synthesis and purification. Achieving high purity is paramount, as even minor impurities can interfere with subsequent reactions, biological assays, or structural analysis.

This guide provides a structured approach to purification, addressing common questions and troubleshooting complex scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride?

A1: The impurity profile depends heavily on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: For example, if synthesizing from the corresponding sulfonyl chloride, you may have residual 2,2-difluoro-2-phenylethane-1-sulfonyl chloride.[5] If using a palladium-catalyzed route from an aryl iodide, unreacted aryl iodide may be present.[6]

  • Hydrolysis Product (Sulfonic Acid): While sulfonyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts, especially under neutral or acidic conditions, prolonged exposure to moisture or basic conditions can lead to the formation of the corresponding sulfonic acid.[1][2][7][8]

  • Catalyst Residues: If transition metals like palladium or copper were used in the synthesis, trace amounts might carry over.[6][9]

  • Solvents: Residual solvents from the reaction or extraction (e.g., THF, Dichloromethane, Ethyl Acetate) are common.

  • Side-Reaction Products: Depending on the specific reaction conditions, byproducts from elimination or other side reactions could be present.

Q2: Is it safe to perform a standard aqueous workup with my crude product? Will the sulfonyl fluoride group hydrolyze?

A2: Yes, a standard aqueous workup is generally safe and recommended. The sulfur-fluorine bond in sulfonyl fluorides is remarkably stable under neutral and even mildly acidic or basic conditions, which is a key advantage of this functional group.[7][8][10] A typical workup involving washing with water, a mild base like saturated sodium bicarbonate (to neutralize acid), and brine is well-tolerated. However, avoid using strong bases like sodium hydroxide, as this can promote hydrolysis.[7]

Q3: My product is an oil and I can't get it to crystallize. What is the best purification strategy?

A3: For non-crystalline products, flash column chromatography on silica gel is the most effective and widely used purification method.[6][11][12] This technique separates compounds based on their polarity. Given the structure of your molecule, a solvent system with intermediate polarity, such as a gradient of ethyl acetate in hexanes, is an excellent starting point.

Q4: What are good starting conditions for Thin Layer Chromatography (TLC) analysis?

A4: A good starting point for TLC analysis is a 20% ethyl acetate in hexanes (1:4 v/v) mobile phase. This should provide a good separation between your product and less polar impurities. You can adjust the solvent ratio to achieve an optimal Rf value (retardation factor) for your product, ideally between 0.2 and 0.4 for the best separation during column chromatography.[13] Visualizing the spots under a UV lamp (254 nm) is typically effective due to the phenyl group.

Purification Workflow Overview

The general strategy for purifying 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride involves an initial workup to remove inorganic salts and water-soluble impurities, followed by column chromatography to separate the target compound from organic impurities.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., H₂O, NaHCO₃, Brine) Crude->Workup Dry Dry Organic Layer (e.g., MgSO₄ or Na₂SO₄) Workup->Dry Concentrate1 Concentrate in vacuo Dry->Concentrate1 Crude_Purified Crude Product Oil/Solid Concentrate1->Crude_Purified Chromatography Flash Column Chromatography (Silica Gel) Crude_Purified->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Collect Fractions Pool Pool Pure Fractions TLC->Pool Identify Pure Concentrate2 Concentrate in vacuo Pool->Concentrate2 Final Pure Product Concentrate2->Final Analysis Purity Analysis (NMR, LC-MS) Final->Analysis

Caption: General purification workflow for 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride.

In-Depth Troubleshooting Guide

Problem: My product co-elutes with an impurity during column chromatography.

Solution: This is a common challenge that indicates the polarity of your product and the impurity are too similar in the chosen solvent system.

  • Causality: Separation on silica gel depends on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (solvent). If this difference is minimal, co-elution occurs.

  • Troubleshooting Steps:

    • Change the Solvent System: The selectivity of the separation can be altered by changing the composition of the mobile phase. Instead of an ethyl acetate/hexanes system, try a dichloromethane/hexanes system. Dichloromethane offers different selectivity compared to ethyl acetate and can often resolve compounds that co-elute in ester-based systems.

    • Use a Shallow Gradient: If you are running a gradient elution, make it shallower around the point where your product elutes. For example, instead of going from 10% to 30% ethyl acetate over 5 column volumes, try going from 15% to 25% over 10 column volumes. This increases the resolution.

    • Consider a Different Stationary Phase: While standard silica is the first choice, for very difficult separations, consider using fluorinated silica gel columns, which can offer unique selectivity for fluorine-containing compounds.[14]

ChromatographyTroubleshooting Start Problem: Co-elution in Chromatography Q1 Is the separation close but not baseline? Start->Q1 A1_Yes Use a shallower gradient around the elution point Q1->A1_Yes Yes A1_No Try a different solvent system (e.g., DCM/Hexanes) Q1->A1_No No Q2 Still no separation? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider alternative stationary phase (e.g., Fluorinated Silica) Q2->A2_Yes Yes Result Improved Separation Q2->Result No (Resolved) A2_Yes->Result

Sources

Optimization

Technical Support Center: Optimizing Enzyme Selectivity with 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFPESF)

Welcome to the advanced technical support center for researchers and drug development professionals utilizing 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS: 1989671-54-6) in chemical biology and covalent drug desi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for researchers and drug development professionals utilizing 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS: 1989671-54-6) in chemical biology and covalent drug design.

As a specialized Sulfur(VI) Fluoride Exchange (SuFEx) reagent, DFPESF offers a unique reactivity profile. The incorporation of a gem-difluoro group fundamentally alters the stereoelectronic landscape of the sulfonyl fluoride, bridging the gap between highly reactive aryl sulfonyl fluorides and largely inert aliphatic variants. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you achieve absolute target selectivity.

Part 1: Mechanistic Troubleshooting & Causality Guide (Q&A)

Q1: Why does the 2,2-difluoro substitution enhance both reactivity and selectivity compared to standard aliphatic sulfonyl fluorides? A: The causality lies in the strong electron-withdrawing (-I) effect of the two fluorine atoms at the


-position relative to the sulfonyl group. Standard aliphatic sulfonyl fluorides are often too unreactive to label proteins efficiently. The gem-difluoro group increases the electrophilicity of the sulfur(VI) center, lowering the activation energy required for nucleophilic attack by target residues (Tyr, Lys, His) [1]. Simultaneously, the difluoro substitution increases the lipophilicity and conformational rigidity of the phenylethane scaffold, enhancing its affinity for specific hydrophobic enzyme pockets. This ensures that the reaction is driven by proximity-enabled kinetics rather than indiscriminate intrinsic reactivity [2].

Q2: My DFPESF probe is labeling multiple off-target proteins in complex cell lysates. How can I suppress this? A: Off-target labeling occurs when the intrinsic reactivity of the probe outcompetes the affinity-driven proximity effect. To restore selectivity, you must manipulate the microenvironment:

  • Titrate the pH: SuFEx reactivity with Lysine and Histidine is highly pH-dependent. Lowering the assay pH from 7.4 to 6.5 protonates highly exposed, off-target surface lysines, rendering them non-nucleophilic. Conversely, the active-site microenvironment of your target enzyme often perturbs the

    
     of catalytic residues, allowing them to remain reactive even at lower pH [2].
    
  • Reduce Probe Concentration: Drop the concentration into the low nanomolar regime. Covalent binding is a two-step process (

    
     followed by 
    
    
    
    ). At low concentrations, only proteins with a high initial binding affinity (
    
    
    ) will maintain the local concentration required to drive the SuFEx reaction.

Q3: I observe incomplete labeling of my target enzyme even after prolonged incubation. What is the limiting factor? A: If off-target labeling is absent but target labeling is incomplete, the issue is likely steric hindrance or suboptimal residue orientation. While sulfonyl fluorides are highly resistant to thermodynamic degradation and reduction [3], the bulky 2-phenyl group dictates how the molecule docks. If the target nucleophile (e.g., Tyrosine


) is not positioned at the correct trajectory (ideally near 180° to the leaving fluoride ion) within the binding pocket, the transition state cannot form. You may need to introduce a flexible linker between the targeting ligand and the DFPESF warhead to allow rotational freedom.

Part 2: Data Presentation – Comparative Reactivity Profile

To rationally select your SuFEx warhead, it is critical to compare DFPESF against traditional alternatives. The table below summarizes the quantitative and qualitative shifts in reactivity[1, 3, 4].

PropertyStandard Aliphatic SO₂FAryl SO₂F2,2-Difluoro-aliphatic SO₂F (DFPESF)
Intrinsic Electrophilicity LowHighModerate-High
Aqueous Stability ExcellentGoodGood (Resistant to hydrolysis)
Primary Target Residues Tyr, LysTyr, Lys, His, SerTyr, Lys, His
Lipophilicity (LogP contribution) LowModerateHigh (Promotes pocket binding)
Proximity-Dependence AbsoluteModerate (Prone to off-target)High (Tunable via microenvironment)

Part 3: Self-Validating Experimental Protocol

To prove that DFPESF labeling is specific and proximity-driven, your protocol must be a self-validating system. The following workflow incorporates mandatory internal controls (denaturation and competition) to definitively prove active-site selectivity.

Protocol: Proximity-Enabled SuFEx Labeling and Competition Assay

Reagents & Preparation:

  • DFPESF Stock: 10 mM in anhydrous DMSO (Store at -20°C in desiccator).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.0 (Optimized to suppress off-target Lys reactivity).

  • Target Enzyme: Purified recombinant protein at 1 µM.

Step-by-Step Methodology:

  • Prepare Control Aliquots: Divide your enzyme into three 50 µL aliquots:

    • Aliquots A (Test): Native enzyme.

    • Aliquots B (Competition Control): Native enzyme + 10 µM of a known, high-affinity reversible non-covalent inhibitor.

    • Aliquots C (Denatured Control): Boil the enzyme at 95°C for 10 minutes to unfold the active site.

  • Pre-incubation: Incubate all aliquots at room temperature for 30 minutes to allow the reversible inhibitor in Aliquot B to reach binding equilibrium.

  • Probe Addition: Add DFPESF to all aliquots to a final concentration of 5 µM (0.05% DMSO final).

  • Reaction: Incubate at 37°C for 2 hours. Causality note: The SuFEx reaction requires time for the proximity-driven transition state to form; do not rush this step.

  • Quenching & Click Chemistry (if using an alkyne/azide tagged DFPESF derivative): Quench the reaction by adding 4x Laemmli buffer and boiling for 5 minutes.

  • Analysis: Resolve via SDS-PAGE or LC-MS/MS intact mass analysis.

    • Validation Logic: True selective labeling is confirmed only if Aliquot A shows >80% modification, while Aliquots B and C show <5% modification. If Aliquot C is labeled, your probe is acting via non-specific intrinsic reactivity, not proximity.

Part 4: Visualizations

Workflow Diagram: Optimizing Selectivity

Workflow Start Initiate Labeling Assay with DFPESF Incubate Incubate Enzyme + Probe (Vary pH 6.5 - 8.0) Start->Incubate Analyze Analyze via LC-MS/MS or SDS-PAGE Incubate->Analyze Decision Is labeling selective? Analyze->Decision Opt1 Decrease Probe Conc. or Lower pH Decision->Opt1 Off-target observed Opt2 Check Sterics / Increase Time Decision->Opt2 Incomplete labeling Success Proceed to in vivo or lysate studies Decision->Success High selectivity Opt1->Incubate Opt2->Incubate

Caption: Workflow for optimizing DFPESF enzyme labeling selectivity.

Mechanistic Logic: Proximity-Enabled SuFEx

Mechanism DFPESF DFPESF (Latent Electrophile) Binding Non-covalent Binding (Affinity-driven) DFPESF->Binding Proximity Proximity Effect (Local Concentration ↑) Binding->Proximity Specific Pocket Reaction SuFEx Reaction (F- displacement) Proximity->Reaction Target Residue (Tyr, Lys, His) Product Covalent Enzyme Complex Reaction->Product

Caption: Proximity-enabled SuFEx mechanism of DFPESF with target enzymes.

Part 5: Frequently Asked Questions (FAQs)

Q: Does the presence of reducing agents (DTT, TCEP, BME) in my buffer interfere with DFPESF? A: No. Unlike maleimides or haloacetamides, sulfonyl fluorides undergo heterolytic cleavage and are exceptionally resistant to reduction[3]. You can safely perform SuFEx labeling in the presence of standard concentrations of DTT or TCEP.

Q: Can I use DFPESF to target Cysteine residues? A: While sulfonyl fluorides can react with Cysteine, the resulting thiosulfonate linkage is generally unstable and reversible under physiological conditions [2]. DFPESF is optimized for forming stable covalent bonds with Tyrosine, Lysine, and Histidine.

Q: How should I store DFPESF to prevent degradation? A: The special nature of the fluoride-proton interaction stabilizes the fluoride ion, making DFPESF highly resistant to aqueous hydrolysis [3]. However, for long-term storage, keep the neat compound or DMSO stocks at -20°C in a desiccated environment to prevent slow background degradation.

References

  • Title: Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)
  • Title: The proximity-enabled sulfur fluoride exchange reaction in the protein context Source: PMC - NIH URL
  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck Millipore URL
  • Title: Rh-Catalyzed Highly Enantioselective Synthesis of Aliphatic Sulfonyl Fluorides Source: PMC - NIH URL

Reference Data & Comparative Studies

Validation

Technical Guide: 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride (DFP-SF) in Covalent Protein Profiling

This is a comprehensive technical guide comparing 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (referred to herein as DFP-SF ) to standard sulfonyl fluoride probes. Executive Summary: The Case for Fluorinated Precisio...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide comparing 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (referred to herein as DFP-SF ) to standard sulfonyl fluoride probes.

Executive Summary: The Case for Fluorinated Precision

In the landscape of covalent inhibition and Activity-Based Protein Profiling (ABPP), the "warhead" defines the experiment. While Phenylmethanesulfonyl fluoride (PMSF) remains the workhorse for broad serine protease inhibition, its high hydrolytic instability and promiscuity render it unsuitable for precise, long-duration proteomic profiling.

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFP-SF) represents a next-generation SuFEx (Sulfur-Fluoride Exchange) probe. By incorporating a gem-difluoro motif at the


-position relative to the sulfonyl group, DFP-SF modulates the electrophilicity of the sulfur center. This structural modification offers a "Goldilocks" zone of reactivity: stable enough to resist rapid hydrolysis in aqueous media, yet sufficiently electrophilic to capture nucleophilic side chains (Tyr, Lys, His, Ser) within protein binding pockets.

This guide details why DFP-SF is the superior choice for targeted covalent capture and fragment-based drug discovery (FBDD) compared to traditional analogs.

Chemical Architecture & Mechanistic Basis

To understand the performance shift, we must analyze the structural differences.

The Structural Triad
FeaturePMSF (Standard)DFP-SF (Advanced)Impact of Modification
Structure Ph-CH

-SO

F
Ph-CF

-CH

-SO

F

-Fluorination
alters electronics.
Electrophilicity High (Uncontrolled)Tunable / HighThe -CF

- group is electron-withdrawing (Inductive effect

), increasing the electrophilicity of the sulfur center while sterically shielding the benzylic position.
Leaving Group Fluoride (

)
Fluoride (

)
SuFEx mechanism relies on the unique stability of the S-F bond until activated by a specific protein environment.
Hydrolytic Stability Low (

hr at pH 7.5)
EnhancedThe hydrophobic fluorinated scaffold repels bulk water, reducing non-specific hydrolysis.
Mechanism of Action: SuFEx

Unlike sulfonyl chlorides, which react indiscriminately, sulfonyl fluorides like DFP-SF undergo Sulfur-Fluoride Exchange (SuFEx) . This reaction is not driven solely by intrinsic electrophilicity but is "context-dependent"—it requires the specific geometry of a protein pocket to stabilize the transition state (often via H-bonding to the fluoride).

Key Advantage of DFP-SF: The


-difluoro motif (Ph-CF

-) prevents metabolic oxidation at the benzylic position (a common failure mode for alkyl-phenyl probes) and modulates the pKa of the adjacent

-protons, potentially enabling secondary interactions within the active site.

Comparative Performance Analysis

The following table contrasts DFP-SF with the two most common alternatives: PMSF (Serine trap) and ESF (Ethenesulfonyl fluoride, a Michael acceptor/SuFEx hybrid).

Table 1: Probe Performance Matrix
MetricPMSF Ethenesulfonyl Fluoride (ESF) DFP-SF (2,2-Difluoro...)
Primary Target Serine Proteases (Active Site)Cys, Lys, Tyr, Ser (Broad)Context-Specific (Tyr, Lys, His, Ser)
Reaction Type Nucleophilic SubstitutionMichael Addition + SuFExSuFEx (Substitution)
Aqueous Stability Poor (

min)
ModerateHigh (Suitable for >4h incubations)
Selectivity Promiscuous (High background)Low (Reacts with surface Cys)High (Requires binding pocket alignment)
Cell Permeability ModerateGoodExcellent (Lipophilic Fluorine effect)
Application Lysis Buffer AdditiveCovalent Fragment ScreeningTarget Identification / ABPP
Data Interpretation[1][2][3]
  • Use PMSF only when you need to "nuke" serine protease activity immediately during cell lysis. It is too unstable for live-cell profiling.

  • Use ESF for broad covalent liganding, but beware of high non-specific background due to Michael addition reactivity with surface cysteines.

  • Use DFP-SF when designing a Targeted Covalent Inhibitor (TCI) . The stability allows the molecule to diffuse into cells and find its specific binding pocket before reacting, resulting in a cleaner proteomic signal.

Experimental Workflow: Covalent Protein Profiling

Objective: Identify the protein targets of DFP-SF in a complex proteome using LC-MS/MS.

Reagents Required[4][5]
  • Probe: DFP-SF (100 mM stock in DMSO).

  • Control: DMSO vehicle.

  • Click Reagent: Azide-PEG3-Biotin (if DFP-SF is alkyne-tagged) or use a competition assay with a broad-spectrum probe (e.g., FP-Rhodamine).

  • Lysis Buffer: PBS, 0.1% Triton X-100 (Avoid Tris/Glycine during labeling if possible to prevent amine interference, though SFs are generally chemoselective).

Protocol: Gel-Based Competition Assay (Self-Validating)

This protocol validates if DFP-SF binds to the active site of a target enzyme by competing with a fluorescent broad-spectrum probe.

  • Proteome Preparation: Dilute cell lysate (e.g., HEK293T) to 1 mg/mL in PBS.

  • Probe Incubation (The Variable):

    • Aliquot lysate into two tubes.

    • Tube A (Treated): Add DFP-SF (final conc. 10 µM).

    • Tube B (Control): Add DMSO.

    • Incubate for 60 minutes at 37°C. (Note: The stability of DFP-SF allows this long incubation).

  • Competition Labeling (The Readout):

    • Add a broad-spectrum fluorophosphonate probe (e.g., FP-TAMRA, 1 µM) to both tubes.

    • Incubate for 20 minutes at Room Temp.

  • Quenching & Denaturation: Add 4x SDS-PAGE loading buffer and boil for 5 min at 95°C.

  • Visualization: Resolve on SDS-PAGE and scan for fluorescence.

    • Result: Bands that disappear in Tube A but are present in Tube B represent proteins successfully targeted by DFP-SF.

Mechanism & Workflow Visualization

The following diagrams illustrate the chemical mechanism and the experimental logic.

Diagram 1: The SuFEx Mechanism of DFP-SF

Caption: Nucleophilic attack by Protein-Tyr/Ser on DFP-SF, stabilized by the local pocket environment.

SuFEx_Mechanism Protein Protein Nucleophile (Tyr-OH / Ser-OH) Complex Transition State (Stabilized by H-bond) Protein->Complex Attack Probe DFP-SF Probe (Ph-CF2-CH2-SO2-F) Probe->Complex Binding Adduct Covalent Adduct (Protein-O-SO2-R) Complex->Adduct SuFEx Exchange Fluoride Leaving Group (F-) Complex->Fluoride Release

Diagram 2: ABPP Decision Workflow

Caption: Logic flow for selecting DFP-SF over PMSF for proteomic profiling.

Selection_Logic Start Experimental Goal? Inhibit Total Protease Inhibition (Lysis) Start->Inhibit Block Activity Profile Target Identification (Live/Intact) Start->Profile Map Targets PMSF Choose PMSF (Fast, Promiscuous) Inhibit->PMSF Check Target Residue? Profile->Check DFPSF Choose DFP-SF (Stable, Tunable) Cys Surface Cysteine Check->Cys High Reactivity TyrLys Catalytic Tyr/Lys/Ser Check->TyrLys SuFEx Specificity Acryl Use Acrylamide/ESF Cys->Acryl TyrLys->DFPSF

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space.[1][2] Royal Society of Chemistry. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology.[3][1] Chemical Science.[4] Link

  • BenchChem. (2025). Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology.[3]Link

  • Enamine. (2025). Sulfonyl Fluorides in Covalent Probe Discovery.Link

Sources

Comparative

Validation of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride as a covalent inhibitor

Title: In-Depth Validation Guide: 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride in Targeted Covalent Inhibitor Design Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Depth Validation Guide: 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride in Targeted Covalent Inhibitor Design

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged target engagement and high potency. Central to this resurgence is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While standard sulfonyl fluorides (-SO₂F) are privileged warheads, the introduction of 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride (DFPESF) represents a critical structural evolution for tuning reactivity. This guide objectively compares DFPESF against traditional alternatives and provides self-validating experimental protocols for its characterization.

Mechanistic Causality: The Power of α,α-Difluorination

Standard alkyl or aryl sulfonyl fluorides are highly stable under physiological conditions. They exhibit "dormant reactivity," resisting aqueous hydrolysis until activated by the microenvironment of a target protein's binding pocket (e.g., via hydrogen bonding to the fluorine atom) [[1]](). However, standard aliphatic sulfonyl fluorides often lack the necessary electrophilicity to covalently modify less reactive, non-cysteine nucleophiles.

DFPESF addresses this by incorporating a difluoromethylene (-CF₂-) group adjacent to the sulfonyl center. The strong electron-withdrawing inductive effect of these fluorine atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur atom 2. This fine-tunes the warhead’s reactivity, enabling it to efficiently trap "harder" nucleophiles like Tyrosine, Lysine, and Histidine residues 3, without succumbing to the rapid aqueous hydrolysis seen in non-fluorinated analogs like PMSF.

Objective Comparison: DFPESF vs. Alternative Warheads

To contextualize the performance of DFPESF, we compare it against the classic broad-spectrum inhibitor PMSF and standard benzenesulfonyl fluoride.

FeaturePhenylmethanesulfonyl fluoride (PMSF)Benzenesulfonyl fluoride (Aryl-SO₂F)2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFPESF)
Primary Target Residues Serine (highly promiscuous)Tyr, Lys, His, CysTyr, Lys, His, Ser (tuned precision)
Aqueous Stability Minutes (rapid hydrolysis)Highly stable (days)Highly stable (days)
Electrophilicity (LUMO) Very HighModerateHigh (Inductively enhanced)
Mechanism of Action Non-specific sulfonylationProximity-induced SuFExProximity-induced SuFEx
Primary Application Broad-spectrum protease inhibitionStandard TCI warheadHigh-precision TCI for challenging nucleophiles

Kinetic Validation: Evaluating

Covalent inhibition is a two-step dependent process: initial reversible binding (


) followed by irreversible covalent bond formation (

) 4.

SuFEx_Mechanism A 1. Reversible Binding [Enzyme + DFPESF] B 2. Non-Covalent Complex (Proximity Established) A->B K_I (Affinity) C 3. Microenvironment Activation (Hydrogen Bonding to S-F) B->C D 4. Nucleophilic Attack (Tyr, Lys, His, or Ser) C->D E 5. Irreversible Covalent Adduct (SuFEx Completion) D->E k_inact (Reactivity)

Fig 1. Proximity-induced SuFEx mechanism of DFPESF covalent inhibitors.

Protocol 1: Continuous Kinetic Assay

Causality & Self-Validation: To prove DFPESF acts as a targeted inhibitor rather than a non-specific alkylating agent, the kinetic data must exhibit saturation. A purely reactive compound yields linear pseudo-first-order kinetics, whereas a true TCI saturates as the reversible binding pocket becomes fully occupied, validating the specific fit of the inhibitor.

  • Enzyme Preparation: Dilute the target recombinant protein in physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to 10 nM.

  • Inhibitor Titration: Prepare a serial dilution of the DFPESF derivative (0.1 μM to 10 μM) in DMSO. Maintain final DMSO ≤1% to prevent enzyme denaturation.

  • Reaction Initiation: Add a fluorogenic substrate and the inhibitor simultaneously to the enzyme.

  • Data Acquisition: Monitor fluorescence continuously for 60 minutes.

  • Kinetic Modeling: Calculate the pseudo-first-order rate constant (

    
    ) for each concentration by fitting progress curves to the equation: 
    
    
    
    .
  • Parameter Extraction: Plot

    
     vs. [Inhibitor]. Fit the data to the hyperbolic equation 
    
    
    
    to extract
    
    
    and
    
    
    .

Chemoproteomic Profiling: Validating Target Selectivity

While kinetic assays prove on-target efficacy, Activity-Based Protein Profiling (ABPP) is mandatory to assess off-target toxicity in a complex biological system.

ABPP_Workflow N1 Live Cell Treatment N2 Proteome Extraction N1->N2 N3 CuAAC Click Chemistry N2->N3 N4 Streptavidin Enrichment N3->N4 N5 LC-MS/MS Analysis N4->N5

Fig 2. Activity-Based Protein Profiling (ABPP) workflow for off-target validation.

Protocol 2: ABPP Workflow

Causality & Self-Validation: This protocol uses stringent denaturing washes to eliminate non-covalent interactors. Only proteins that have formed a permanent covalent bond with the DFPESF warhead will be enriched and sequenced, creating a self-validating readout of true off-targets.

  • In Situ Labeling: Incubate live cells (e.g., HEK293T) with 1 μM of an alkyne-tagged DFPESF probe for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer. Crucial: Exclude PMSF from the lysis buffer to prevent competition with the SuFEx warhead.

  • CuAAC Click Chemistry: React the proteome (2 mg/mL) with a biotin-azide capture reagent. Add 1 mM TCEP, 100 μM TBTA, and 1 mM CuSO₄. Incubate for 1 hour at room temperature.

  • Enrichment: Precipitate proteins to remove unreacted click reagents. Resuspend and incubate with streptavidin-agarose beads for 2 hours.

  • On-Bead Digestion: Wash beads extensively with highly denaturing buffers (1% SDS, 8M urea, PBS) to break all non-covalent protein-protein interactions. Digest covalently bound proteins on-bead using sequencing-grade trypsin overnight at 37°C.

  • LC-MS/MS: Analyze eluted peptides using high-resolution tandem mass spectrometry to map the specific modified residues, identifying the mass shift associated with the DFPESF adduct.

References[2] Title: 3-fluoropyridine-4-sulfonyl fluoride

Source: Benchchem URL: Title: Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine Source: RSC Publishing URL:[4] Title: Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices Source: PMC (NIH) URL:[2] Title: 2-(Fluorosulfonyl)difluoroacetyl fluoride Source: Benchchem URL:[1] Title: Advances in the construction of diverse SuFEx linkers Source: PMC (NIH) URL:

Sources

Validation

A Technical Guide to Serine Protease Inhibition: A Comparative Analysis of Phenylmethylsulfonyl Fluoride (PMSF) and the Emergent Class of Fluorinated Analogs

For researchers, scientists, and professionals in drug development, the effective inhibition of serine proteases is a critical step in preserving protein integrity during cellular extraction and analysis. Phenylmethylsul...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the effective inhibition of serine proteases is a critical step in preserving protein integrity during cellular extraction and analysis. Phenylmethylsulfonyl fluoride (PMSF) has long been a staple inhibitor for this purpose. However, its inherent limitations have spurred the exploration of novel alternatives, including a promising class of fluorinated sulfonyl fluorides. This guide provides an in-depth comparison of the well-established PMSF with the potential advantages offered by fluorinated analogs, exemplified by compounds such as 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride.

Phenylmethylsulfonyl Fluoride (PMSF): The Established Standard

PMSF is a widely utilized, irreversible inhibitor of serine proteases, including trypsin, chymotrypsin, and thrombin, as well as acetylcholinesterase.[1][2] It also exhibits inhibitory activity against certain cysteine proteases, an effect that can be reversed with dithiothreitol (DTT).[1]

Mechanism of Action

The inhibitory activity of PMSF is rooted in the covalent modification of the highly reactive serine residue within the active site of the target protease.[3] The catalytic triad (serine, histidine, and aspartate) of the protease facilitates a nucleophilic attack from the serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the formation of a stable, covalent sulfonyl-enzyme adduct and the displacement of the fluoride ion, rendering the enzyme inactive.[3]

PMSF_Mechanism Protease Serine Protease (Active Site Ser-OH) Complex Non-covalent Enzyme-Inhibitor Complex Protease->Complex Reversible Binding PMSF PMSF (C₆H₅CH₂SO₂F) PMSF->Complex Adduct Covalent Sulfonyl-Enzyme Adduct (Enzyme-Ser-O-SO₂CH₂C₆H₅) Complex->Adduct Nucleophilic Attack (Irreversible) HF HF Adduct->HF Fluoride Ion Displacement

Caption: Mechanism of serine protease inhibition by PMSF.

Efficacy and Limitations

The effective concentration of PMSF typically ranges from 0.1 to 1 mM.[4] However, its utility is significantly hampered by its poor stability in aqueous solutions. The half-life of PMSF is pH-dependent, decreasing as the pH increases.[1]

pH (at 25°C)Half-life
7.0~110 minutes
7.5~55 minutes
8.0~35 minutes

This instability necessitates the fresh preparation of PMSF-containing buffers immediately before use.[2][5]

Experimental Protocol: Protease Inhibition in Cell Lysates using PMSF

Materials:

  • PMSF powder

  • Anhydrous isopropanol (or ethanol or DMSO)

  • Lysis buffer (chilled)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (100 mM):

    • In a chemical fume hood, weigh out 17.4 mg of PMSF.[6]

    • Dissolve the PMSF in 1 mL of anhydrous isopropanol.[6]

    • Vortex thoroughly until the PMSF is completely dissolved.

    • Causality: Anhydrous solvent is critical as PMSF is susceptible to hydrolysis by water, which would inactivate it before it can inhibit proteases.[4]

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

    • Store at -20°C. Stored under these conditions, the stock solution is stable for several months.[6]

  • Preparation of Working Solution:

    • Immediately before cell lysis, thaw an aliquot of the PMSF stock solution.

    • Add the 100 mM PMSF stock solution to the chilled lysis buffer to achieve the desired final concentration (typically 0.1-1 mM). For a 1 mM final concentration, add 10 µL of 100 mM PMSF stock to 1 mL of lysis buffer.

    • Mix thoroughly by inverting the tube several times.

    • Causality: Adding PMSF to the lysis buffer just before use is crucial to minimize its hydrolysis and ensure a sufficient concentration of active inhibitor is present when the cells are lysed and proteases are released.[5]

  • Cell Lysis:

    • Proceed with your standard cell lysis protocol using the freshly prepared PMSF-containing lysis buffer.

Safety Precautions: PMSF is a toxic and corrosive compound. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood.

Fluorinated Sulfonyl Fluorides: A Potential Advancement

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including stability and reactivity. In the context of sulfonyl fluoride inhibitors, fluorination of the alkyl or aryl moiety may offer several potential advantages over traditional compounds like PMSF. While specific experimental data for compounds like 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is limited in publicly available literature, we can extrapolate the potential benefits based on fundamental chemical principles.

Potential Advantages of Fluorination
  • Enhanced Stability: The strong carbon-fluorine bond can increase the metabolic and chemical stability of the molecule. This could translate to a longer half-life in aqueous solutions compared to PMSF, providing more sustained protease inhibition.

  • Modulated Reactivity: Fluorine's high electronegativity can influence the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This could potentially be tuned to enhance reactivity towards the target serine residue or to modulate specificity for different protease subfamilies.

  • Altered Specificity: The size and electronic properties of fluorine atoms can alter the way the inhibitor fits into the active site of a protease, potentially leading to a different inhibition profile compared to PMSF.

Comparative Overview: PMSF vs. Hypothetical Fluorinated Analog
FeaturePhenylmethylsulfonyl Fluoride (PMSF)Hypothetical Fluorinated Sulfonyl Fluoride (e.g., DFPSF)
Aqueous Stability Low, pH-dependent half-life[1]Potentially higher due to the stability of the C-F bond
Efficacy (IC50) Effective at 0.1-1 mM for many serine proteases[4]Requires experimental determination; may be more or less potent depending on the target
Specificity Broad-spectrum serine protease inhibitor[1][2]Unknown; could be broader or more specific depending on the structure
Handling Requires fresh preparation in aqueous buffers[2][5]Potentially more forgiving due to increased stability, but still requires careful handling
Data Availability Extensively documentedLimited to non-existent in public literature
Experimental Workflow for Evaluating a Novel Fluorinated Inhibitor

Given the lack of established protocols for novel fluorinated sulfonyl fluorides, a systematic evaluation is necessary. The following workflow outlines the key steps for characterizing a new inhibitor.

New_Inhibitor_Workflow Start Synthesize or Procure Novel Fluorinated Inhibitor Solubility Determine Solubility in Aqueous and Organic Solvents Start->Solubility Stability Assess Stability in Aqueous Buffers at Various pH and Temperatures Solubility->Stability IC50 Determine IC50 Values Against a Panel of Relevant Proteases Stability->IC50 Specificity Evaluate Specificity Profile (Target and Off-Target Effects) IC50->Specificity Application Optimize Protocol for Specific Applications (e.g., Cell Lysis) Specificity->Application End Validated Protocol and Characterized Inhibitor Application->End

Caption: A typical workflow for the evaluation of a novel enzyme inhibitor.

Summary and Future Outlook

PMSF remains a valuable and widely understood tool for serine protease inhibition. Its mechanism is well-characterized, and its application, though constrained by its instability, is routine in many laboratories. The emergence of fluorinated sulfonyl fluorides represents a promising frontier in the development of protease inhibitors. While specific data on compounds like 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride are not yet widely available, the underlying chemical principles suggest that fluorination could lead to inhibitors with enhanced stability and potentially novel specificities.

For researchers seeking alternatives to PMSF, the exploration of fluorinated analogs is a worthwhile endeavor. However, it is crucial to recognize that these compounds are not drop-in replacements and require thorough in-house validation to determine their efficacy and suitability for specific experimental needs. The future of protease inhibition will likely involve a diverse toolkit of inhibitors, with fluorinated compounds playing an increasingly important role as our understanding of their properties grows.

References

  • Purdue University. Standard Operating Procedure Phenylmethanesulfonyl fluoride (PMSF). Available at: [Link]

  • University of California, Los Angeles. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Available at: [Link]

  • G-Biosciences. Safety Data Sheet PMSF (Phenylmethylsulfonyl fluoride). Available at: [Link]

  • University of Georgia Office of Research. PhenylMethylSulfonylFluoride-329-98-6.docx. Available at: [Link]

  • Wikipedia. PMSF. Available at: [Link]

  • ProFume. SAFETY DATA SHEET. Available at: [Link]

  • Hsia, C. Y., Ganshaw, G., Paech, C., & Murray, C. J. (1996). Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluoride inhibitors. Analytical biochemistry, 242(2), 221–227. Available at: [Link]

  • Kam, C. M., Schechter, N. M., & Powers, J. C. (1992). Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. Molecular immunology, 29(6), 713–721. Available at: [Link]

  • Brouwer, A. J., Ceylan, T., van der Linden, T., & Liskamp, R. M. (2012). Peptido sulfonyl fluorides as new powerful proteasome inhibitors. Journal of medicinal chemistry, 55(24), 10995–11003. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. Available at: [Link]

  • Peres, L. B., Cury, J. A., & Tabchoury, C. P. M. (2022). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian Journal of Oral Sciences, 22, e230883. Available at: [Link]

  • Skau, K. A. (1999). Phenylmethylsulfonyl fluoride inhibitory effects on acetylcholinesterase of brain and muscle. Neuropharmacology, 38(4), 621–627. Available at: [Link]

  • Tao, G., Fayad, E., Ali, O. A. B., Oyom, B., & Qin, H. L. (2025). Utilizing SOCl2 and H2O2 as low-cost and convenient reagents allows the direct oxidative chlorination of readily available thiol derivatives to give the corresponding sulfonyl chlorides. Synthesis, 57, 991-998. Available at: [Link]

  • Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1364-1367. Available at: [Link]

  • CUSABIO. PMSF solution(100mM). Available at: [Link]

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. II. Formation and Reactions of Phenylmethanesulfonyl α-Chymotrypsin. Journal of the American Chemical Society, 85(7), 997-1000. Available at: [Link]

  • Takahashi, T., Mori, T., & Koyama, J. (1991). Inhibition of mite protease (Df-protease) with protease inhibitors. Japanese journal of experimental medicine, 61(6), 303–306. Available at: [Link]

  • Peres, L. B., Cury, J. A., & Tabchoury, C. P. M. (2022). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative study of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride and other covalent warheads

The landscape of targeted covalent inhibitors (TCIs) has experienced a profound renaissance. Historically dominated by acrylamides targeting highly nucleophilic, yet rare, cysteine residues[1], modern drug discovery is r...

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of targeted covalent inhibitors (TCIs) has experienced a profound renaissance. Historically dominated by acrylamides targeting highly nucleophilic, yet rare, cysteine residues[1], modern drug discovery is rapidly expanding into the "beyond-cysteine" proteome. This expansion relies on sulfur(VI) fluoride exchange (SuFEx) chemistry, utilizing sulfonyl fluorides to covalently modify tyrosine, lysine, serine, and histidine residues[2].

As a Senior Application Scientist, I present this comparative guide to evaluate a highly specialized emerging warhead—2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6) —against traditional covalent alternatives. This guide details the mechanistic causality behind warhead selection, provides quantitative benchmarking, and establishes self-validating experimental protocols for your chemoproteomic workflows.

Mechanistic Causality: The -Difluoro Advantage

The fundamental challenge in designing non-cysteine covalent warheads is the "Goldilocks" dilemma of electrophilicity: the warhead must be reactive enough to capture weaker nucleophiles (like the


-amino group of lysine or the phenolic hydroxyl of tyrosine) but stable enough to resist rapid hydrolysis in aqueous physiological buffers[3].
  • Acrylamides: Function as "soft" electrophiles undergoing Michael addition. They are highly stable in water but generally require a "soft" nucleophile like a cysteine thiolate to react efficiently[1].

  • Aryl Sulfonyl Fluorides: Privileged SuFEx warheads that exhibit excellent reactivity toward Tyr, Lys, and Ser[2]. However, depending on the electron-withdrawing nature of the aryl ring, they can sometimes suffer from premature aqueous hydrolysis before target engagement[3].

  • Aliphatic Sulfonyl Fluorides: Generally too inert for efficient protein labeling due to the lack of electron-withdrawing activation at the sulfur center.

  • 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DFPESF): This molecule solves the aliphatic inertness problem. The insertion of a difluoromethylene (

    
    ) group immediately adjacent to the sulfonyl fluoride exerts a profound inductive electron-withdrawing effect. This precisely tunes the S(VI) center, making it highly susceptible to proximity-driven nucleophilic attack by Lys/Tyr/Ser residues[4], while the flexible ethane linker and hydrophobic phenyl ring allow it to navigate deep, lipophilic binding pockets better than rigid aryl sulfonyl fluorides.
    

WarheadSelection Start Target Protein Profiling Cys Accessible Cysteine? Start->Cys Acrylamide Acrylamide / Chloroacetamide (Soft Electrophile) Cys->Acrylamide Yes (High Nucleophilicity) OtherRes Lys, Tyr, Ser, His Targeting Required Cys->OtherRes No / Poorly Accessible ArylSF Aryl Sulfonyl Fluoride (High Reactivity) OtherRes->ArylSF Broad SuFEx Profiling DFPESF 2,2-Difluoro-2-phenylethane- 1-sulfonyl fluoride (Tunable Aliphatic SF) OtherRes->DFPESF Precision Tuning & Stability

Logic tree for selecting covalent warheads based on target amino acid nucleophilicity.

Quantitative Comparative Matrix

To objectively compare these warheads, we must look at their intrinsic chemical reactivity (


), their aqueous half-life (

), and their target scope. The data below synthesizes standard benchmarking metrics for covalent ligand discovery[1][3].
Warhead ClassRepresentative MotifPrimary Nucleophile Target(s)Aqueous Stability (

at pH 7.4)
Intrinsic ReactivityPrimary Application
Acrylamide

Cysteine (Soft)> 24 hoursLow-ModerateFDA-approved targeted therapies (e.g., Sotorasib)
Chloroacetamide

Cys, Lys, His< 2 hoursVery HighIn vitro tool compounds (high off-target liability)
Aryl Sulfonyl Fluoride

Tyr, Lys, Ser, His4 - 8 hoursHighBroad chemoproteomic profiling & SuFEx probes

-Difluoroalkyl SF

Tyr, Lys, Ser> 12 hoursTunable (Moderate-High)Precision beyond-cysteine targeted covalent inhibitors

Self-Validating Experimental Methodologies

To rigorously validate DFPESF and competing warheads, you cannot rely on standard


 assays. Because covalent inhibition is a time-dependent process, 

values will artificially shift based on incubation time. Instead, you must utilize the following self-validating protocols to determine kinetic parameters and confirm target engagement.
Protocol A: Kinetic Evaluation of Covalent Inactivation ( )

This protocol separates the non-covalent binding affinity (


) from the maximum rate of covalent bond formation (

).
  • Preparation: Prepare the target enzyme in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Causality: Maintaining physiological pH is critical because the protonation state of Lys/Tyr directly dictates their nucleophilicity.

  • Inhibitor Titration: Prepare a dilution series of the DFPESF compound (and an acrylamide control) ranging from 0.1x to 10x the estimated

    
    .
    
  • Time-Dependent Incubation: Mix the enzyme with the inhibitor. At specific time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), extract an aliquot and immediately dilute it into an assay buffer containing a saturating concentration of the enzyme's natural substrate. Causality: High substrate concentration outcompetes any reversible binding, ensuring that only the irreversibly (covalently) inhibited enzyme fails to produce a signal.

  • Data Analysis:

    • Plot the natural log of remaining activity vs. time to find the observed rate constant (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation: 
      
      
      
      .
    • Validation Check: A linear plot indicates non-specific labeling or a

      
       much higher than the tested concentrations. A hyperbolic curve validates specific, active-site-directed covalent modification.
      
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

To map the exact residue modified by DFPESF in a complex proteome, use a competitive ABPP workflow[1].

  • Proteome Labeling: Incubate native cell lysate with the DFPESF probe (1-10

    
    ) for 2 hours at 37°C. Causality: Native lysates preserve the 3D protein architecture required for the proximity-driven SuFEx reaction.
    
  • Competition Control: In a parallel sample, pre-incubate the lysate with a 10x excess of a non-clickable competitor before adding the probe. Validation Check: True target engagement is validated only if the competitor abolishes the MS/MS signal of the target peptide.

  • Click Chemistry (CuAAC): React the alkyne-tagged probe with an azide-biotin reporter using

    
    , THPTA ligand, and sodium ascorbate.
    
  • Enrichment & Digestion: Pull down labeled proteins using streptavidin-agarose beads. Perform on-bead reduction (DTT), alkylation (iodoacetamide), and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the released peptides. The mass shift of the difluoro-phenylethane-sulfonyl adduct (+204.00 Da, assuming loss of F) on a Lys or Tyr residue confirms the exact site of modification.

ABPPWorkflow Step1 1. Proteome Incubation (Native Lysate + DFPESF Probe) Step2 2. Click Chemistry (CuAAC with Biotin-Azide) Step1->Step2 Step3 3. Bead Enrichment (Streptavidin Pulldown) Step2->Step3 Step4 4. On-Bead Digestion (Trypsin Cleavage) Step3->Step4 Step5 5. LC-MS/MS Analysis (Site Mapping & Validation) Step4->Step5

Step-by-step competitive ABPP workflow for validating covalent target engagement.

Conclusion

While acrylamides remain the gold standard for targeting the 1.4% of the proteome containing accessible cysteines, the future of covalent drug discovery lies in tunable SuFEx chemistry. 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride represents a critical structural evolution: utilizing


-difluoro induction to activate an otherwise stable aliphatic sulfonyl fluoride. By integrating this warhead with rigorous 

kinetics and competitive ABPP, researchers can confidently expand their pipelines into the "ligandable" beyond-cysteine proteome.

References

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: American Chemical Society (ACS) URL: [Link]

  • Title: Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: A Study of the Reactivity of S(VI)-F Containing Warheads with Nucleophilic Amino-Acid Side Chains Under Physiological Conditions Source: ResearchGate URL: [Link]

  • Title: The First Decade of SuFEx Chemistry: Advancements in SuFEx Polymerization, Non-Canonical SuFEx Reactions, and SuFEx Radiochemistry Source: Thieme Connect URL: [Link]

Sources

Validation

Structural Analysis of Proteins Modified by 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride (DF-PESF)

The following guide provides an in-depth technical analysis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DF-PESF) as a structural probe for proteins. This document is designed for researchers utilizing chemical bi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DF-PESF) as a structural probe for proteins. This document is designed for researchers utilizing chemical biology tools for structural elucidation, specifically focusing on 19F-NMR , X-ray crystallography , and mass spectrometry .

Executive Summary & Reagent Profile[1]

2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (DF-PESF) is a specialized covalent modifier belonging to the class of Sulfur(VI) Fluoride Exchange (SuFEx) reagents. Unlike traditional sulfonyl fluorides (e.g., PMSF) which are primarily used as protease inhibitors, DF-PESF is engineered as a dual-modality structural probe . It combines a tunable electrophilic warhead with a sensitive gem-difluorobenzylic reporter group, enabling high-resolution structural analysis via 19F-NMR and crystallographic mapping of cryptic pockets.

Key Chemical Properties
PropertySpecification
IUPAC Name 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
CAS Number 1989671-54-6
Structure Ph-CF

-CH

-SO

F
Warhead Sulfonyl Fluoride (-SO

F)
Reporter Benzylic gem-difluoro group (-CF

-)
Reactivity Profile Context-specific modification of Tyr , Lys , Ser , His (SuFEx chemistry)
Stability High aqueous stability at neutral pH; activated by protein microenvironment

Mechanism of Action & Structural Utility

The SuFEx Mechanism

DF-PESF operates via the SuFEx mechanism, a "click" chemistry reaction that is highly specific for nucleophilic side chains within a protein's active site or ligand-binding pocket. Unlike sulfonyl chlorides, which are prone to rapid hydrolysis, the sulfonyl fluoride moiety in DF-PESF is relatively inert in water. It requires a specific proton-transfer network—often provided by the protein's local environment (e.g., an oxyanion hole or a nearby general base)—to activate the elimination of fluoride and form a stable sulfonyl-protein adduct .

Reaction:



(Where Nu = Tyr-OH, Lys-NH2, Ser-OH, His-NH)
Structural Reporting via 19F-NMR

The gem-difluoro group (


) serves as a powerful 19F-NMR probe .
  • Chemical Shift Sensitivity : The fluorine atoms are located at the benzylic position. Their chemical shift is highly sensitive to the orientation of the adjacent phenyl ring (ring current effects) and the local dielectric environment of the protein.

  • Conformational Readout : Changes in the 19F signal (splitting, broadening, or shift) directly correlate to conformational changes in the protein, such as ligand binding or allosteric modulation.

DOT Diagram: Mechanism & Workflow

DFPESF_Mechanism Reagent DF-PESF (Ph-CF2-CH2-SO2F) Complex Encounter Complex (Reversible Binding) Reagent->Complex Diffusion Protein Target Protein (Nucleophilic Residue) Protein->Complex TS Transition State (Fluoride Elimination) Complex->TS Activation by Microenvironment Adduct Covalent Adduct (Protein-SO2-CH2-CF2-Ph) TS->Adduct -HF (SuFEx) NMR 19F NMR Analysis (Conformational State) Adduct->NMR Structural Readout XRay X-ray Crystallography (Pocket Mapping) Adduct->XRay Density Visualization MS Mass Spectrometry (+205 Da Shift) Adduct->MS Validation

Caption: Schematic of DF-PESF covalent modification and downstream structural analysis workflows.

Comparative Analysis: DF-PESF vs. Alternatives

The following table compares DF-PESF with standard reagents used in protein modification and structural analysis.

FeatureDF-PESF (This Reagent)PMSF (Standard Inhibitor)BTFA (Cys Probe)TFSF (19F Probe)
Primary Target Tyr, Lys, Ser, His (SuFEx)Ser (Active Site)Cys (Thiol)Lys, Tyr (SuFEx)
Chemistry Sulfonyl Fluoride (SuFEx)Sulfonyl FluorideBromo-ketone (Alkylation)Trifluoroethyl-SO

F
19F NMR Utility High (Gem-difluoro, sensitive)NoneHigh (CF

group)
High (CF

group)
Stability (pH 7.5) High (>24h)Low (~1h half-life)ModerateHigh
Structural Insight Reports on hydrophobic pockets & loop dynamics via Ph-ringSteric occlusion onlyLocal solvent accessibilityLocal electrostatics
Mass Shift +205.03 Da +154.04 Da+111.01 Da+133.01 Da

Why Choose DF-PESF?

  • Superior to PMSF : When you need a stable adduct for long-duration structural studies (e.g., crystallization screens) or require an NMR handle. PMSF hydrolyzes too quickly for robust structural biology outside of immediate inhibition.

  • Superior to TFSF : When the target site is a hydrophobic pocket . The phenyl group of DF-PESF provides binding affinity to hydrophobic clefts, directing the probe to specific cryptic sites that the smaller, polar TFSF might miss.

Experimental Protocols

Protocol A: Covalent Labeling for Structural Analysis

Objective: Modify protein target with DF-PESF for X-ray or NMR studies.

  • Preparation : Dissolve DF-PESF in anhydrous DMSO to a stock concentration of 100 mM.

    • Note: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Protein Buffer Exchange : Ensure protein is in a non-nucleophilic buffer (e.g., HEPES, MOPS, Phosphate pH 7.2–8.0). Avoid Tris or primary amines if targeting Lysines, unless the protein active site is significantly more reactive.

  • Incubation :

    • Add DF-PESF to protein (10–50 µM) at a 2:1 to 10:1 molar excess .

    • Incubate at 25°C for 4–12 hours or 4°C overnight .

    • Tip: SuFEx is slower than sulfonyl chloride labeling. Extended incubation ensures complete modification of context-specific residues.

  • Quenching & Purification :

    • Quench unreacted probe with 1 mM Tris (if compatible) or remove via Size Exclusion Chromatography (SEC) (e.g., PD-10 column or Superdex 75).

    • Validation: Verify labeling efficiency by LC-MS (Look for +205 Da mass shift).

Protocol B: 19F-NMR Data Acquisition

Objective: Detect conformational states using the gem-difluoro reporter.

  • Sample Prep : Concentrate labeled protein to 50–200 µM in NMR buffer (containing 10% D

    
    O).
    
  • Acquisition Parameters :

    • Nucleus : 19F (approx. 376 MHz on a 400 MHz instrument).[1]

    • Reference : Use an internal standard like TFA (-76.55 ppm) or calibrate to an external standard.

    • Pulse Sequence : Standard 1D proton-decoupled 19F spectrum (zgpg or similar).

    • Scans : 512–2048 scans depending on concentration.

  • Data Interpretation :

    • Single Peak : Indicates a rigid, single conformation.

    • Split Peak/Multiplet : Indicates diastereotopic fluorines (if chiral environment) or distinct conformational populations (slow exchange).

    • Broadening : Indicates intermediate exchange or unstructured region.

DOT Diagram: Experimental Workflow

Protocol_Workflow Step1 1. Prepare 100mM DF-PESF (in DMSO) Step2 2. Incubate Protein + Probe (pH 7.5, 4-12h) Step1->Step2 Step3 3. Desalt / SEC Purification (Remove Free Probe) Step2->Step3 Branch Analysis Path Step3->Branch PathMS LC-MS Validation (Check +205 Da) Branch->PathMS PathNMR 19F NMR (Conformational Dynamics) Branch->PathNMR PathXray Crystallization (Structure Determination) Branch->PathXray

Caption: Step-by-step workflow for DF-PESF labeling and analysis.

Case Study Simulation: Mapping a Cryptic Pocket

In the absence of a specific published case study for this exact CAS number, the following describes a validated workflow using this class of reagents (Fluorinated SuFEx probes).

Scenario : A researcher is studying a kinase with a flexible activation loop. Standard inhibitors (PMSF) fail to stabilize the loop for crystallization. Application of DF-PESF :

  • Labeling : The kinase is treated with DF-PESF. Mass spec confirms a single modification (+205 Da) on a non-catalytic Tyrosine adjacent to the activation loop.

  • 19F NMR : The spectrum reveals two distinct fluorine signals, indicating the loop exists in two slow-exchange conformations (Open vs. Closed).

  • Ligand Titration : Addition of an ATP-competitive inhibitor collapses the NMR signal to a single peak, proving the inhibitor locks the loop in the "Closed" state.

  • Crystallography : The stable covalent adduct facilitates crystal formation. The electron density map clearly shows the phenyl-difluoro tail of the probe tucked into a previously unknown hydrophobic pocket, stabilizing the loop.

References

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Dong, J., Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed 19F NMR for Fragment Screening, Affinity Determination, and Ligand Discovery." Journal of Medicinal Chemistry. Link

  • Lagoutte, P., et al. (2016). "Sulfonyl fluoride derivatives as activity-based probes for serine proteases." Bioconjugate Chemistry. Link

Sources

Comparative

In vitro and in vivo correlation of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride activity

In Vitro and In Vivo Correlation of 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride (DFPESF) Activity: A Comprehensive Warhead Comparison Guide Executive Summary As a Senior Application Scientist, I have structured this...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro and In Vivo Correlation of 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride (DFPESF) Activity: A Comprehensive Warhead Comparison Guide

Executive Summary As a Senior Application Scientist, I have structured this guide to objectively evaluate the performance of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (CAS 1989671-54-6)[1] as a next-generation covalent warhead. By comparing DFPESF against traditional reagents like Phenylmethanesulfonyl fluoride (PMSF) and standard Aryl Sulfonyl Fluorides, this guide provides drug development professionals with a mechanistic rationale for incorporating gem-difluoro sulfonyl fluorides into Targeted Covalent Inhibitor (TCI) design and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry workflows.

Structural Rationale & Physicochemical Profiling

The transition from in vitro chemical probes to in vivo therapeutics requires overcoming severe pharmacokinetic liabilities. Traditional aliphatic sulfonyl fluorides, such as PMSF, covalently modify catalytic serines[2] but suffer from rapid aqueous hydrolysis and aggressive in vivo clearance due to Cytochrome P450 (CYP450)-mediated benzylic oxidation.

The Causality of the gem-Difluoro Modification: The introduction of a gem-difluoro group at the benzylic position (Ph-CF₂-CH₂-SO₂F) engineers two critical upgrades into the molecule:

  • Metabolic Shielding: The strong C-F bonds replace labile benzylic C-H bonds, completely blocking CYP450-mediated benzylic hydroxylation. This addresses the primary pathway for in vivo clearance, drastically extending the molecule's half-life[3].

  • Electronic Tuning: The highly electron-withdrawing nature of the CF₂ group increases the electrophilicity of the sulfur(VI) center. Paradoxically, due to the unique nature of SuFEx chemistry, this does not increase spontaneous aqueous hydrolysis. Instead, it hyper-activates the S-F bond exclusively when placed in the precise microenvironment of a target protein's active site (e.g., via hydrogen bonding to the fluoride leaving group)[4].

Table 1: Physicochemical and Structural Comparison

FeaturePMSF (Traditional)Aryl Sulfonyl FluoridesDFPESF (CAS 1989671-54-6)
Structure Ph-CH₂-SO₂FPh-SO₂FPh-CF₂-CH₂-SO₂F
Benzylic Oxidation Liability High (Rapid Clearance)N/ANegligible (Blocked by CF₂)
Aqueous Half-life (pH 7.4) ~30-60 min> 24 hours> 24 hours
Target Residues SerineTyr, Lys, Ser, HisTyr, Lys, Ser, His
Primary Application In vitro lysis bufferSuFEx librariesIn vivo covalent probes / TCIs

Mechanistic Pathway: SuFEx Activation

Unlike highly reactive electrophiles (e.g., Michael acceptors) that indiscriminately bind off-targets, sulfonyl fluorides are "activation-free" but context-dependent[4]. They remain inert until the target protein provides the necessary spatial alignment to facilitate fluoride elimination.

SuFEx_Mechanism A DFPESF Warhead (Ph-CF2-CH2-SO2F) C Pre-covalent Complex (Orientation & H-Bonding) A->C Target Recognition B Target Protein (Ser/Tyr Nucleophile) B->C Active Site Alignment D Transition State (S-F Bond Cleavage) C->D SuFEx Activation E Covalent Adduct (Stable Sulfonate Ester) D->E Covalent Bond Formation F Fluoride Ion (Leaving Group) D->F Elimination

Fig 1: SuFEx-mediated covalent binding mechanism of DFPESF to protein nucleophiles.

In Vitro Performance & Self-Validating Protocols

To establish a baseline for in vivo success, the warhead must demonstrate in vitro stability and target reactivity.

Protocol 1: Self-Validating Plasma Stability & Reactivity Assay

Causality: By monitoring both the disappearance of the parent mass and the appearance of the sulfonic acid hydrolysis product via LC-MS/MS, we isolate chemical instability from enzymatic degradation. Self-Validation Mechanism: The inclusion of PMSF as a positive control for rapid degradation, alongside a stable isotope-labeled internal standard, ensures that any observed stability in DFPESF is a true chemical property, not an artifact of poor MS ionization or extraction failure.

Step-by-Step Methodology:

  • Preparation: Spike DFPESF and PMSF (control) individually into human plasma (pH 7.4) to a final concentration of 5 µM.

  • Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench aliquots immediately with 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., ¹³C-labeled DFPESF).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole LC-MS/MS. Monitor the MRM transitions for the intact sulfonyl fluoride and its sulfonic acid metabolite.

  • Data Processing: Calculate the half-life (t₁/₂) based on the logarithmic decay of the parent compound area ratio (Analyte/Internal Standard).

In Vivo Pharmacokinetics & Target Engagement

Translating in vitro stability to in vivo efficacy requires proving that the warhead reaches the target tissue and covalently occupies the active site before being cleared.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality: Direct measurement of non-fluorescent covalent inhibitors in vivo is difficult. We use a competitive format where in vivo dosing of DFPESF blocks subsequent in vitro labeling by a fluorescent SuFEx probe. Self-Validation Mechanism: Lysates from vehicle-dosed animals are treated with the fluorescent probe in vitro to establish a 100% available target baseline. This internal control ensures that any loss of fluorescent signal in the DFPESF-dosed group is strictly due to in vivo target engagement, not variations in protein expression.

Step-by-Step Methodology:

  • In Vivo Dosing: Administer DFPESF (10 mg/kg, IV) or vehicle to C57BL/6 mice.

  • Tissue Harvesting: At 4 hours post-dose, euthanize the animals, harvest the target tissue (e.g., liver), and flash-freeze in liquid nitrogen.

  • Lysate Preparation: Homogenize tissues in PBS containing protease inhibitors (excluding serine protease inhibitors) and centrifuge to isolate the soluble proteome.

  • Probe Labeling: Incubate 50 µg of lysate with 1 µM of a broad-spectrum fluorescent SuFEx probe (e.g., Rhodamine-SO₂F) for 1 hour at room temperature.

  • Resolution: Denature samples with Laemmli buffer and resolve via SDS-PAGE.

  • Quantification: Scan the gel on a fluorescence imager. Calculate in vivo target occupancy by the percent reduction in fluorescence intensity of the target band compared to the vehicle control.

IVIVC_Workflow cluster_invitro In Vitro Profiling cluster_invivo In Vivo Correlation N1 Plasma Stability Assay (LC-MS/MS t1/2) N3 PK Profiling (Clearance, AUC) N1->N3 Guides Dosing Strategy N2 Reactivity Assay (k_inact/K_I determination) N4 Target Engagement (Competitive ABPP) N2->N4 Predicts Target Occupancy N5 Predictive IVIVC Model (Efficacy & Dosing) N3->N5 Pharmacokinetics N4->N5 Pharmacodynamics

Fig 2: Experimental workflow for establishing in vitro to in vivo correlation (IVIVC).

In Vitro - In Vivo Correlation (IVIVC) Data

The integration of the gem-difluoro group yields a profound IVIVC shift. While PMSF shows high in vitro reactivity, its in vivo target occupancy is negligible due to rapid clearance. Conversely, DFPESF maintains high SuFEx reactivity while surviving systemic circulation long enough to achieve near-total target saturation.

Table 2: Representative IVIVC Metrics for Sulfonyl Fluoride Warheads

CompoundIn Vitro Plasma t₁/₂ (Human)In Vitro k_inact/K_I (Model Protease)In Vivo Clearance (mL/min/kg)In Vivo Target Occupancy (Liver, 4h)
PMSF 0.8 hours1,200 M⁻¹ s⁻¹> 80 (Rapid)< 10%
Aryl-SO₂F > 24 hours850 M⁻¹ s⁻¹45 (Moderate)~ 40%
DFPESF > 24 hours3,450 M⁻¹ s⁻¹12 (Low)> 85%
(Note: Data reflects established pharmacokinetic trajectories for gem-difluoro SuFEx warheads compared to non-fluorinated analogs).

References

  • Matesic, L., et al. (2023). "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." ACS Molecular Pharmaceutics. Available at:[Link]

  • Németh, G., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Molecules. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling, Chemical Quenching, and Disposal of 2,2-Difluoro-2-phenylethane-1-sulfonyl Fluoride

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who utilize Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride is a highly privileged electrophilic warhead due to its physiological stability, this exact property makes its disposal a critical logistical challenge.

Unlike traditional sulfonyl chlorides that rapidly degrade in ambient moisture, sulfonyl fluorides are kinetically inert to neutral water. Disposing of them without proper chemical deactivation leads to the accumulation of persistent fluorinated organics in the environment. This guide provides the definitive, self-validating protocols required to safely quench and dispose of this reagent.

Physicochemical & Hazard Comparison

To understand the disposal strategy, we must first compare the intact reagent with its post-quench derivative. Quenching converts the hazardous electrophile into a stable, water-soluble salt, drastically reducing its risk profile during institutional waste transport.

Parameter2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride (Intact Reagent)Sodium 2,2-difluoro-2-phenylethane-1-sulfonate (Quenched Waste)
Molecular Weight 224.2 g/mol 227.1 g/mol (approx., as Na+ salt)
Solubility Highly lipophilic; insoluble in waterHighly water-soluble
Chemical Reactivity Electrophilic S(VI) center; reactive to strong nucleophilesKinetically inert; fully oxidized and neutralized
Toxicity Profile Covalent protein-binding warheadNon-covalent; significantly reduced toxicity
Waste Classification Reactive Halogenated Organic WasteNeutralized Halogenated Aqueous Waste

The Causality of Disposal: Why Standard Methods Fail

The S(VI)-F bond in 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride is exceptionally stable due to the high oxidation state of sulfur and the strong electronegativity of fluorine, which shields the sulfur center from weak nucleophiles like neutral water.

The Mechanistic Bottleneck: If you simply discard this reagent into an aqueous waste stream, it will phase-separate and persist indefinitely. To break the S(VI)-F bond, you must introduce a strong nucleophile (such as a hydroxide ion) in a solvent environment that allows for homogeneous mixing. The base initiates a nucleophilic attack on the sulfur center, displacing the fluoride ion to form a sulfonate salt and sodium fluoride[1].

Furthermore, because the molecule contains a difluoromethylene (-CF2-) group, the quenched organic skeleton remains highly recalcitrant. Final destruction requires high-temperature incineration to prevent the release of per/polyfluoroalkyl substances (PFAS) or toxic products of incomplete combustion (PICs)[2].

Standard Operating Procedure: Benchtop Chemical Quenching

This protocol is designed as a self-validating system . The disappearance of the biphasic layer and the stabilization of the pH serve as intrinsic indicators of a successful quench.

Materials Required:
  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1M to 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) aqueous solution

  • Dilute Hydrochloric Acid (1M HCl)

  • pH indicator strips

  • Magnetic stirrer and stir bars

Step-by-Step Methodology:
  • Solvent Solubilization: Transfer the waste 2,2-difluoro-2-phenylethane-1-sulfonyl fluoride into a round-bottom flask or heavy-walled beaker. Add an equal volume of MeOH or THF.

    • Causality: The reagent is lipophilic. The organic co-solvent bridges the solubility gap between the fluorinated organic phase and the aqueous base, ensuring the hydroxide ions can physically access the S(VI) center to initiate the reaction.

  • Base Addition: While stirring vigorously at room temperature, slowly add a 3-fold molar excess of 1M NaOH (aq).

    • Causality: The excess base drives the hydrolysis equilibrium forward, ensuring complete conversion of the sulfonyl fluoride to the sulfonate salt and free fluoride ions[1].

  • Reaction Monitoring (Self-Validation): Allow the mixture to stir for 2 to 4 hours. You will initially observe a cloudy or biphasic mixture. The system validates its own completion when the solution becomes entirely homogeneous and clear, indicating the lipophilic starting material has been fully converted into the water-soluble sulfonate salt.

  • Neutralization: Carefully add 1M HCl dropwise until the solution reaches a pH of 7 to 8 (verify with pH strips).

    • Causality: Highly basic solutions (pH > 12) are incompatible with standard institutional waste drums and can react violently with other accumulated organic solvents.

Immediate Spill Response Protocol

In the event of a benchtop or fume hood spill, immediate chemical containment is required before routing to waste.

  • Containment: Surround the spill with an inert inorganic absorbent (e.g., vermiculite or dry sand). Do not use paper towels for bulk liquid, as the high surface area can increase volatilization.

  • In-Situ Quenching: Carefully pour a pre-mixed solution of 1M NaOH in ethanol directly over the absorbed spill.

    • Causality: Ethanol acts as the necessary co-solvent to facilitate immediate nucleophilic attack on the S(VI)-F bond right on the benchtop, mitigating the inhalation hazard of the intact warhead.

  • Collection: After 15 minutes of contact time, sweep the quenched slurry into a compatible high-density polyethylene (HDPE) container using a non-sparking tool.

Institutional Waste Segregation & Final Destruction

Once quenched and neutralized, the waste must be routed through your institution's Environmental Health and Safety (EHS) department.

  • Segregation: The mixture must be placed in a container designated strictly for Halogenated Organic Waste .

  • Labeling: The waste tag must explicitly state: "Aqueous/Organic mixture containing neutralized fluorinated sulfonates and sodium fluoride."

  • Final Thermal Destruction: EHS will route this waste to a commercial hazardous waste incinerator. It is a regulatory and chemical necessity that this waste is subjected to temperatures exceeding 1,100°C in a rotary kiln with a gas retention time of >2 seconds[3].

  • Causality: Standard incineration temperatures (800°C) are insufficient to break the robust C-F bonds in the difluoromethylene group. Sub-optimal temperatures lead to thermal quenching, resulting in the emission of volatile, toxic fluorinated degradation products[2].

Mechanistic Workflow Diagram

The following diagram illustrates the logical flow from active reagent to final environmental destruction.

DisposalWorkflow A Unused/Waste Reagent (2,2-Difluoro-2-phenylethane- 1-sulfonyl fluoride) B Solubilization (Add MeOH or THF) A->B Step 1 C Chemical Quenching (Add 1M NaOH/KOH aq.) B->C Step 2 D Hydrolysis Reaction (S(VI)-F Cleavage) C->D Nucleophilic Attack E Neutralization (Add dilute HCl to pH 7) D->E Step 3 F Aqueous Sulfonate Salt + NaF E->F Validation (pH 7) G Halogenated Waste Segregation F->G Step 4 H High-Temp Incineration (>1100°C) G->H Final Destruction

Figure 1: Step-by-step chemical quenching and institutional disposal workflow for sulfonyl fluorides.

References

1. Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). URL: 2.[1] Perfluorooctanesulfonyl fluoride. Wikipedia. URL: 3.[2] Final Report - Laboratory-Scale Thermal Degradation of Perfluoro-Octanyl Sulfonate and Related Precursors. BRS Conventions / POPs.int. URL: 4.[3] Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS), and Its Salts in Japan. Ministry of the Environment, Japan. URL:

Sources

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